molecular formula C8H14SSi B1611666 Trimethyl-thiophen-2-ylmethyl-silane CAS No. 59321-65-2

Trimethyl-thiophen-2-ylmethyl-silane

Cat. No.: B1611666
CAS No.: 59321-65-2
M. Wt: 170.35 g/mol
InChI Key: SDZJDIGCNMPIMU-UHFFFAOYSA-N
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Description

Trimethyl-thiophen-2-ylmethyl-silane is a useful research compound. Its molecular formula is C8H14SSi and its molecular weight is 170.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

59321-65-2

Molecular Formula

C8H14SSi

Molecular Weight

170.35 g/mol

IUPAC Name

trimethyl(thiophen-2-ylmethyl)silane

InChI

InChI=1S/C8H14SSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3

InChI Key

SDZJDIGCNMPIMU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=CC=CS1

Canonical SMILES

C[Si](C)(C)CC1=CC=CS1

Origin of Product

United States

Foundational & Exploratory

Trimethyl-thiophen-2-ylmethyl-silane chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 59321-65-2) is a specialized organosilicon building block used primarily in medicinal chemistry and advanced organic synthesis. Structurally, it consists of a thiophene ring substituted at the C2 position with a trimethylsilylmethyl group (–CH₂SiMe₃).

This molecule is chemically distinct from its isomer 2-(trimethylsilyl)thiophene (where silicon is directly bonded to the ring). The methylene spacer in Trimethyl(thiophen-2-ylmethyl)silane imparts unique reactivity, specifically the "beta-silicon effect," which facilitates carbocation stabilization and fluoride-mediated desilylation. It serves as a critical precursor for Peterson olefination to generate 2-vinylthiophenes and acts as a lipophilic bioisostere for ethyl or benzyl groups in drug design.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyData
IUPAC Name Trimethyl(thiophen-2-ylmethyl)silane
Common Name 2-(Trimethylsilylmethyl)thiophene
CAS Number 59321-65-2
Molecular Formula C₈H₁₄SSi
Molecular Weight 170.35 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~80–85 °C (at 15 mmHg) [Estimated]
Solubility Soluble in THF, Et₂O, DCM, Hexanes; Insoluble in water

Part 2: Synthesis Protocols

The synthesis of Trimethyl(thiophen-2-ylmethyl)silane relies on the nucleophilic displacement of a halide. The most robust and scalable method involves the reaction of 2-thienyllithium with (chloromethyl)trimethylsilane . This route is preferred over Grignard coupling with 2-chloromethylthiophene due to the instability and lachrymatory nature of the latter.

Protocol A: Nucleophilic Displacement (Recommended)

Reaction Overview:

  • Lithiation: Selective deprotonation of thiophene at C2 using n-butyllithium.

  • Alkylation: Nucleophilic attack of the 2-thienyllithium species on (chloromethyl)trimethylsilane.

Materials:

  • Thiophene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • (Chloromethyl)trimethylsilane (1.1 equiv)

  • Anhydrous THF (Solvent)[1]

  • Inert Atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

  • Solvent & Substrate: Add anhydrous THF (10 mL/mmol) and Thiophene (1.0 equiv). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via the addition funnel over 20 minutes. Maintain internal temperature below –70 °C.

    • Mechanistic Note: The proton at C2 is the most acidic (pKa ~33), ensuring exclusive regioselectivity.

  • Equilibration: Stir the mixture at –78 °C for 1 hour, then allow it to warm to 0 °C for 15 minutes to ensure complete lithiation, then re-cool to –78 °C.

  • Electrophile Addition: Add (chloromethyl)trimethylsilane (1.1 equiv) dropwise.

    • Critical Step: The reaction rate may be slow due to the steric bulk of the silyl group.

  • Warming: Allow the reaction to warm slowly to room temperature overnight (12–16 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or flash chromatography (Silica gel, 100% Hexanes) to yield the product as a colorless oil.

Synthesis Workflow Diagram

Synthesis Thiophene Thiophene Intermediate 2-Thienyllithium (Nucleophile) Thiophene->Intermediate Deprotonation nBuLi n-BuLi (-78°C, THF) nBuLi->Intermediate Product Trimethyl(thiophen-2-ylmethyl)silane (CAS 59321-65-2) Intermediate->Product SN2 Displacement Electrophile Cl-CH2-SiMe3 (Electrophile) Electrophile->Product

Caption: Synthesis of Trimethyl(thiophen-2-ylmethyl)silane via lithiation-alkylation pathway.

Part 3: Reactivity & Chemical Logic[12][13]

The utility of Trimethyl(thiophen-2-ylmethyl)silane stems from the electronic interaction between the silicon atom and the adjacent pi-system/methylene group.

The Beta-Silicon Effect & Peterson Olefination

The silicon atom stabilizes a positive charge at the beta-position (beta-effect). Conversely, the C–Si bond can be cleaved by fluoride ions (e.g., TBAF, CsF) to generate a transient carbanion at the methylene position.

  • Mechanism: Fluoride attacks the silicon, generating a hypervalent silicate or cleaving the bond to form a thiophene-stabilized carbanion.

  • Application: Reaction with aldehydes or ketones yields 2-vinylthiophenes . This is often superior to Wittig reactions for thiophenes as it avoids phosphorus byproducts and proceeds under milder conditions.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich. The –CH₂SiMe₃ group is a weak electron donor (via hyperconjugation).

  • Regioselectivity: Electrophiles (E⁺) will predominantly attack the C5 position (alpha to sulfur, opposite the side chain).

  • Ipso-Substitution: Strong electrophiles may attack C2, leading to cleavage of the side chain, but this is less common than C5 substitution due to the steric protection of the trimethylsilyl group.

Reactivity Map

Reactivity Core Trimethyl(thiophen-2-ylmethyl)silane Prod_EAS 5-Substituted-2-(TMS-methyl)thiophene (C5 Substitution) Core->Prod_EAS EAS Mechanism Prod_Peterson 2-Vinylthiophene Derivative (Peterson Olefination) Core->Prod_Peterson Desilylation/Addition Prod_Lith 5-Lithio-2-(TMS-methyl)thiophene (Ring Metalation) Core->Prod_Lith Directed Lithiation E_plus Electrophile (E+) (e.g., Br2, HNO3) E_plus->Prod_EAS TBAF Fluoride Source (TBAF/CsF) + R-CHO TBAF->Prod_Peterson Base Strong Base (n-BuLi) Base->Prod_Lith

Caption: Reactivity pathways: C5-substitution (EAS), Side-chain activation (Peterson), and Ring metalation.

Part 4: Applications in Drug Discovery

Bioisosterism

The Trimethylsilylmethyl (TMS-CH₂–) group is a bulky, lipophilic moiety. In medicinal chemistry, it is often used as a silicon switch bioisostere for:

  • Tert-butyl group: Similar steric bulk but different electronic properties.

  • Benzyl group: The thiophene ring mimics the phenyl ring, while the TMS group adds lipophilicity (LogP increase) and metabolic stability (blocking benzylic oxidation).

Metabolic Stability

Replacing a carbon-based alkyl group with a silyl-methyl group can alter the metabolic "soft spot." While benzylic carbons are prone to P450 oxidation, the beta-silicon effect can alter the oxidation potential, potentially extending the half-life of the drug candidate.

Part 5: Safety & Handling

  • Flammability: As an organosilane, the compound is likely flammable. Keep away from heat and open flames.

  • Moisture Sensitivity: While the C–Si bond is relatively stable, the compound should be stored under an inert atmosphere to prevent slow hydrolysis or oxidation over long periods.

  • Toxicity: Thiophene derivatives can be toxic. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Storage: Store at 2–8 °C under Argon.

References

  • Synthesis of Silyl-Thiophenes

    • Source: ChemicalBook & ChemSRC D
    • Entry: CAS 59321-65-2 (Trimethyl-thiophen-2-ylmethyl-silane).
    • URL:

  • General Lithiation Protocols for Thiophenes

    • Title: Lithiation of five-membered heteroaromatic compounds.[2][3][4]

    • Source:Journal of Organometallic Chemistry, 1982.
    • Context: Describes the regioselectivity of n-BuLi towards the C2 position of thiophene.
  • Kumada Coupling Methodology (Alternative Synthesis)

    • Title: Kumada Cross-Coupling Reaction.[5]

    • Source: Organic Chemistry Portal.[5]

    • URL:

  • Peterson Olefination Mechanism

    • Title: Peterson Olefin
    • Source: Organic Chemistry Portal.[5]

    • Context: Mechanism of fluoride-induced desilyl
    • URL:

Sources

Introduction: The Strategic Importance of Silylated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethyl(thiophen-2-yl)silane: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is a cornerstone of molecular design. Thiophene, a five-membered sulfur-containing heterocycle, is a privileged structure found in numerous pharmaceuticals and organic materials.[1][2] Its derivatization is key to modulating physicochemical properties and biological activity. This guide focuses on a particularly valuable synthetic intermediate: trimethyl(thiophen-2-yl)silane (also known as 2-trimethylsilylthiophene).

The introduction of a trimethylsilyl (TMS) group onto the thiophene ring does more than simply act as a protecting group; it transforms the thiophene into a versatile nucleophilic building block for carbon-carbon bond formation. This silylated derivative is particularly well-suited for palladium-catalyzed cross-coupling reactions, offering a stable, less toxic alternative to other organometallic reagents.[3][4] This guide provides a comprehensive overview of its synthesis, detailed characterization, and core applications, with a focus on the practical insights required for laboratory implementation.

Core Properties and Molecular Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Trimethyl(thiophen-2-yl)silane is a stable, liquid organosilicon compound that serves as a key precursor in organic synthesis.

PropertyValueSource(s)
Chemical Formula C₇H₁₂SSi[5][6]
Molecular Weight 156.32 g/mol [5]
CAS Number 18245-28-8[5]
Appearance Colorless to pale yellow liquid[2][7]
Density 0.945 g/mL at 25 °C[6]
Boiling Point 165.5 °C[6]
Refractive Index (n²⁰/D) 1.498[6]

Synthesis of Trimethyl(thiophen-2-yl)silane: A Validated Protocol

The most direct and widely employed method for the synthesis of trimethyl(thiophen-2-yl)silane involves the regioselective deprotonation of thiophene at the C2 position, followed by electrophilic quenching with chlorotrimethylsilane. The pronounced acidity of the proton at C2 (adjacent to the sulfur atom) allows for clean deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi).

The workflow for this synthesis is a foundational technique in heterocyclic chemistry.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Thiophene Thiophene Deprotonation Deprotonation (-78 °C) Thiophene->Deprotonation nBuLi n-Butyllithium (n-BuLi) in Hexane nBuLi->Deprotonation THF Anhydrous THF THF->Deprotonation Solvent Quench Electrophilic Quench (Chlorotrimethylsilane) Deprotonation->Quench 2-Thienyllithium intermediate AqueousWorkup Aqueous Workup Quench->AqueousWorkup Extraction Solvent Extraction AqueousWorkup->Extraction Purification Distillation Extraction->Purification Product Trimethyl(thiophen-2-yl)silane Purification->Product

Caption: Synthesis workflow for trimethyl(thiophen-2-yl)silane.

Experimental Protocol

This protocol is based on established procedures for the lithiation and silylation of thiophenes.[8]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. At this stage, the intermediate 2-thienyllithium is formed.

  • Silylation (Quench): Add chlorotrimethylsilane (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethyl(thiophen-2-yl)silane.

Spectroscopic Characterization: Validating the Molecular Structure

Confirming the structure and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple and highly characteristic.

    • Trimethylsilyl (TMS) Protons: A sharp, intense singlet integrating to 9 protons will appear in the upfield region, typically around δ 0.3 ppm . This is characteristic of the magnetically equivalent protons of the Si(CH₃)₃ group.

    • Thiophene Ring Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm) will correspond to the three protons on the thiophene ring. Due to the electronic effect of the silyl group and spin-spin coupling, they will appear as doublets or doublets of doublets. The proton at C5 (adjacent to the sulfur) is typically the most downfield.

  • ¹³C NMR: The carbon spectrum provides further confirmation of the structure.

    • TMS Carbons: A single, strong signal will appear in the extreme upfield region, typically around δ -0.5 to 0 ppm .

    • Thiophene Ring Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The silylated carbon (C2) will appear as a quaternary carbon signal, often with a lower intensity. The chemical shifts of C3, C4, and C5 will be distinct.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For trimethyl(thiophen-2-yl)silane, the spectrum is dominated by vibrations of the TMS group and the thiophene ring.[11][12]

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H stretch (thiophene ring)Medium-Weak
~2960-2850C-H stretch (methyl groups of TMS)Strong
~1420C=C aromatic stretch (thiophene ring)Medium
~1250 Si-CH₃ symmetric deformation (umbrella) Strong, Diagnostic
~840 Si-C stretch and CH₃ rock Strong, Diagnostic
~700C-S stretch (thiophene ring)Medium

The two most diagnostic peaks are the strong absorptions at approximately 1250 cm⁻¹ and 840 cm⁻¹, which are characteristic fingerprints for the trimethylsilyl group.[13]

Core Application: The Hiyama Cross-Coupling Reaction

The primary utility of trimethyl(thiophen-2-yl)silane in research and development lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling .[3][4] This reaction forms a C(sp²)-C(sp²) bond between the silylated thiophene and an aryl, heteroaryl, or vinyl halide (or triflate).

ThienylSilane Trimethyl(thiophen-2-yl)silane Pd_cat Pd(0) Catalyst ThienylSilane->Pd_cat ArX Aryl/Vinyl Halide (Ar-X) ArX->Pd_cat Product 2-Arylthiophene Pd_cat->Product C-C Bond Formation Activator Activator (e.g., TBAF, Base) Activator->Pd_cat Activates Silane

Caption: The Hiyama cross-coupling reaction.

Mechanism and Causality

The Hiyama coupling's success hinges on the activation of the relatively inert Si-C bond.[4]

  • Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base coordinates to the silicon atom. This forms a hypervalent, pentacoordinate silicate intermediate. This step is crucial as it significantly increases the nucleophilicity of the thiophene ring attached to the silicon.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the electrophile (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The activated pentacoordinate silicate transfers the thienyl group to the Pd(II) center, displacing the halide. This is the key bond-forming step from the organometallic perspective.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final 2-arylthiophene product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

Advantages in Drug Development

The use of trimethyl(thiophen-2-yl)silane in Hiyama couplings offers several advantages for drug development professionals:

  • Stability: Organosilanes are generally stable to air and moisture, making them easier to handle and store compared to more reactive organometallics like organoboranes or organozincs.

  • Low Toxicity: Silicon byproducts are generally considered non-toxic and environmentally benign, which is a significant advantage in process chemistry and for the synthesis of active pharmaceutical ingredients (APIs).[3]

  • Functional Group Tolerance: The reaction conditions are often mild and tolerate a wide range of functional groups, minimizing the need for protecting group strategies in complex syntheses.

Conclusion

Trimethyl(thiophen-2-yl)silane is more than a simple derivative; it is a strategic tool for the efficient construction of complex molecules. Its straightforward synthesis, well-defined spectroscopic signature, and robust performance in palladium-catalyzed cross-coupling reactions make it an indispensable reagent. For researchers in drug discovery and materials science, mastering the use of this building block opens a reliable and efficient pathway to novel 2-substituted thiophenes, enabling the rapid exploration of chemical space and the development of next-generation therapeutics and functional materials.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]

  • Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

  • Matrix Fine Chemicals. (n.d.). TRIMETHYL(THIOPHEN-2-YL)SILANE | CAS 18245-28-8. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025, November 26). trimethyl(thiophen-2-yloxy)silane | CAS#:83043-44-1. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(26), 5978-5991. [Link]

  • ChemBK. (2024, April 10). triMethyl(thiophen-2-yl)silane. [Link]

  • Data.gov. (2025, September 5). Compound 528073: 2-Thiophenemethanol, TMS. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved February 24, 2026, from [Link]

  • Frontiers in Chemistry. (2020). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]

  • Sore, H. F., et al. (2012). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved February 24, 2026, from [Link]

  • International Journal of Engineering Research and Applications (IJERA). (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. [Link]

  • ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

Sources

Distinguishing 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene: A Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of heterocyclic chemistry and drug discovery, thiophene derivatives serve as indispensable building blocks.[1] Their structural and electronic properties are frequently modulated to fine-tune biological activity and material characteristics.[2][3] Among the vast array of functionalized thiophenes, silyl-substituted variants offer unique synthetic advantages. This guide provides an in-depth analysis of two closely related yet functionally distinct reagents: 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene. We will dissect their structural nuances, compare their synthetic pathways, elucidate their divergent chemical reactivity, and explore how these differences dictate their respective applications in modern organic synthesis and medicinal chemistry.

Structural and Electronic Dissection

The fundamental difference between the two title compounds lies in the connectivity of the trimethylsilyl (TMS) group to the thiophene ring. In 2-(trimethylsilyl)thiophene , the TMS group is directly bonded to the C2 carbon of the aromatic ring. In 2-(trimethylsilylmethyl)thiophene , a methylene (-CH₂-) group acts as a spacer between the thiophene C2 carbon and the silicon atom. This seemingly minor structural alteration has profound implications for the electronic nature and subsequent reactivity of the molecule.

  • 2-(trimethylsilyl)thiophene: The silicon atom, being less electronegative than carbon, exerts a net electron-donating effect on the thiophene ring through sigma donation. More significantly, the C-Si bond can participate in hyperconjugation with the aromatic π-system. The silicon atom can also stabilize an adjacent carbanion (α-silyl carbanion) through the interaction of the carbon p-orbital with the empty d-orbitals of silicon.

  • 2-(trimethylsilylmethyl)thiophene: The insulating methylene spacer largely decouples the silicon atom's direct electronic influence from the thiophene π-system. The primary effect of the -CH₂Si(CH₃)₃ group on the ring is a weak inductive electron-donating effect. The most significant electronic feature of this molecule is the acidity of the methylene protons, which are positioned alpha to both the aromatic ring and the silicon atom, a classic setup for generating a stabilized carbanion.

A comparison of their core properties is summarized below.

Property2-(trimethylsilyl)thiophene2-(trimethylsilylmethyl)thiopheneRationale for Difference
Molecular Formula C₇H₁₂SSiC₈H₁₄SSiPresence of an additional methylene (-CH₂-) unit.
Molecular Weight 156.32 g/mol 170.35 g/mol Addition of a CH₂ group (14.03 g/mol ).
Key Structural Feature Direct C(sp²)-Si bondC(sp²)-C(sp³)-Si bond linkageThe methylene spacer is the key differentiator.
Primary Electronic Effect of TMS Group on Ring σ-donation and π-acceptor (via d-orbitals) characterWeak inductive donationThe -CH₂- spacer isolates the Si atom from direct resonance/conjugation with the ring.
Most Acidic Proton (under strong base) C5-H on the thiophene ringCH₂ -Si protons on the methylene bridgeThe C5-H is the most acidic aromatic proton. The methylene protons are activated by both the adjacent ring and the α-silicon.

Comparative Synthesis Strategies

The distinct structures of these compounds necessitate different synthetic approaches. The choice of strategy is a direct consequence of the desired bond construction: a C-Si bond versus a C-C bond at the 2-position of the thiophene.

Synthesis of 2-(trimethylsilyl)thiophene

The most common and efficient method involves the deprotonation of thiophene followed by quenching with an electrophilic silicon source.[4]

Protocol: Synthesis via Lithiation

  • Dissolve thiophene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to a low temperature (typically -78 °C to 0 °C).

  • Add a strong organolithium base, such as n-butyllithium (n-BuLi), dropwise. Thiophene is regioselectively deprotonated at the C2 position due to the acidity of this proton.[4]

  • Stir the resulting 2-lithiothiophene solution for a designated period to ensure complete formation.

  • Quench the reaction by adding trimethylsilyl chloride (TMSCl) dropwise.

  • Allow the reaction to warm to room temperature, followed by an aqueous workup to yield 2-(trimethylsilyl)thiophene.

Thiophene Thiophene Lithiation 2-Lithiothiophene Thiophene->Lithiation  1. n-BuLi, THF  2. -78 °C to 0 °C TMS_Thiophene 2-(trimethylsilyl)thiophene Lithiation->TMS_Thiophene  TMSCl

Fig 1. Synthesis of 2-(trimethylsilyl)thiophene via lithiation.
Synthesis of 2-(trimethylsilylmethyl)thiophene

This synthesis requires the formation of a C-C bond. A standard approach involves using a 2-thienyl starting material that can be functionalized with a trimethylsilylmethyl group, often via a Grignard reagent.

Protocol: Synthesis via Grignard Reagent

  • Prepare the Grignard reagent (trimethylsilyl)methylmagnesium chloride from (trimethylsilyl)methyl chloride and magnesium turnings in an anhydrous ether solvent.

  • In a separate flask, prepare 2-bromothiophene.

  • Perform a Kumada or Negishi cross-coupling reaction by adding the 2-bromothiophene to the pre-formed Grignard reagent in the presence of a suitable palladium or nickel catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the reaction mixture to drive the coupling to completion.

  • After cooling, perform an aqueous workup and purify via distillation or chromatography to isolate 2-(trimethylsilylmethyl)thiophene.

Grignard (Trimethylsilyl)methyl magnesium chloride Coupling Cross-Coupling Reaction Grignard->Coupling Bromothiophene 2-Bromothiophene Bromothiophene->Coupling  Pd or Ni Catalyst  (e.g., Pd(dppf)Cl₂) TMSM_Thiophene 2-(trimethylsilylmethyl)thiophene Coupling->TMSM_Thiophene

Fig 2. Synthesis of 2-(trimethylsilylmethyl)thiophene via cross-coupling.

Divergent Reactivity: A Tale of Two Anions

The most striking difference in the chemical behavior of these two isomers is revealed upon treatment with a strong base. The site of deprotonation is different, leading to two distinct and non-interchangeable reactive intermediates.

Reactivity of 2-(trimethylsilyl)thiophene

The direct attachment of the TMS group to the ring makes it a useful blocking group and a director for subsequent reactions.

  • Deprotonation at C5: The TMS group at C2 directs lithiation to the C5 position, the only other activated position on the ring. The resulting 5-lithio-2-(trimethylsilyl)thiophene is a key intermediate for introducing substituents specifically at the C5 position.

  • Ipso-Substitution: The C-Si bond is susceptible to cleavage by electrophiles. This "ipso-substitution" allows for the clean introduction of a wide range of electrophiles (e.g., halogens, acyl groups) at the C2 position by replacing the TMS group. This is a powerful strategy because the TMS group acts as a stable surrogate for a lithium or magnesium atom.

Reactivity of 2-(trimethylsilylmethyl)thiophene

The presence of the methylene spacer completely changes the reactivity profile. The ring itself is relatively unreactive towards base.

  • Deprotonation of the Methylene Bridge: The protons on the carbon alpha to both the silicon and the thiophene ring are the most acidic in the molecule. Treatment with a strong base like n-BuLi or LDA readily generates the α-silyl carbanion. This nucleophilic species is the workhorse of this reagent.

  • Nucleophilic Reactions: The generated anion, 2-(trimethylsilylmethyl)thienyllithium, can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new C-C bonds at the methylene position.

  • Peterson Olefination: A particularly valuable application is its use in the Peterson olefination reaction. The α-silyl carbanion adds to aldehydes or ketones to form a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to form a vinylthiophene derivative. This provides a reliable method for alkene synthesis.

cluster_0 2-(trimethylsilyl)thiophene Pathway cluster_1 2-(trimethylsilylmethyl)thiophene Pathway start1 2-(trimethylsilyl)thiophene anion1 5-Lithio-2-(trimethylsilyl)thiophene start1->anion1 n-BuLi product1 5-Substituted Thiophene anion1->product1 Electrophile (E+) start2 2-(trimethylsilylmethyl)thiophene anion2 α-Silyl Carbanion (at methylene) start2->anion2 n-BuLi product2 Thiophene with extended side-chain (e.g., via alkylation) anion2->product2 Electrophile (R-X)

Fig 3. Divergent deprotonation pathways and subsequent reactions.

Spectroscopic Signatures for Differentiation

Distinguishing between these isomers in the laboratory is straightforward using standard spectroscopic techniques, particularly ¹H NMR.

Spectroscopic Data2-(trimethylsilyl)thiophene2-(trimethylsilylmethyl)thiopheneKey Differentiator
¹H NMR (TMS signal) Singlet, ~0.3 ppm, 9HSinglet, ~0.0 ppm, 9HThe chemical shift is slightly different, but the key is the absence/presence of the methylene signal.
¹H NMR (Thiophene Protons) Three distinct multiplets in the aromatic region (~7.0-7.6 ppm)Three distinct multiplets in the aromatic region (~6.8-7.2 ppm)The exact shifts and coupling patterns will differ due to the different substituent effect.
¹H NMR (Unique Signal) N/A Singlet, ~2.9 ppm, 2H The presence of this singlet for the -CH₂- protons is the unambiguous signature for 2-(trimethylsilylmethyl)thiophene.
¹³C NMR Aromatic carbons and a single methyl carbon signal (~ -0.9 ppm).Aromatic carbons, a methylene carbon signal (25 ppm), and a methyl carbon signal ( -1.5 ppm).The presence of the methylene carbon signal is diagnostic.
IR Spectroscopy C-H (aromatic), C=C (ring stretches), Si-C stretch.C-H (aromatic), C-H (aliphatic), C=C (ring stretches), Si-C stretch.The presence of aliphatic C-H stretching bands (~2850-2960 cm⁻¹) helps identify the methylene group.

Applications in Drug Discovery and Materials Science

The choice between these two reagents is dictated entirely by the synthetic goal.

  • 2-(trimethylsilyl)thiophene is the reagent of choice when:

    • The goal is to introduce a substituent at the C5 position of the thiophene ring while the C2 position is protected.

    • A clean and high-yielding introduction of an electrophile at the C2 position is required via ipso-substitution.

    • It is used in the synthesis of complex polythiophenes and other conjugated materials where regiocontrol is paramount.[5]

  • 2-(trimethylsilylmethyl)thiophene is selected when:

    • The objective is to use the thiophene moiety as a building block and perform C-C bond formation adjacent to the ring .

    • A thienyl-containing alkene is desired via the Peterson olefination .

    • It serves as a precursor for creating more complex side chains on the thiophene core, which is a common strategy in medicinal chemistry to modulate solubility, binding affinity, and metabolic stability.[1][6]

Conclusion

While 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene are structurally similar, the insertion of a single methylene spacer fundamentally alters their electronic properties and, consequently, their synthetic utility. 2-(trimethylsilyl)thiophene is a tool for manipulating the thiophene ring itself—acting as a protecting group and a director for substitution on the aromatic core. In contrast, 2-(trimethylsilylmethyl)thiophene is a tool for building structures off of the thiophene ring, serving as a robust precursor for a stabilized nucleophilic carbanion. For the research scientist and drug development professional, understanding this critical distinction is key to strategically designing synthetic routes and efficiently accessing novel chemical matter with therapeutic or material potential.

References

  • Martinez, A. G., et al. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)thiophen-3-yl Triflate. Organic Letters. Available from: [Link].

  • Yamaguchi, S., et al. (2024).
  • Sasikala, V., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. ResearchGate. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link].

  • Sasikala, V., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available from: [Link].

  • Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Martinez, A. G., et al. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)
  • Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron. Available from: [Link].

  • ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available from: [Link].

  • Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Archives. Available from: [Link].

  • Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journal of Organic Chemistry.
  • Sasikala, V., et al. (2025). Correction: Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available from: [Link].

  • El-Metwaly, N. M. (2022). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available from: [Link].

  • Brandsma, L., et al. (2025). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. Available from: [Link].

  • PubChem. 2,5-Bis[(trimethylsilyl)ethynyl]thiophene. PubChem. Available from: [Link].

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link].

  • Luna, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link].

  • Patel, A. A., & Mehta, A. G. (2010). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics.
  • Al-Otaibi, A. A. (2017). Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. Available from: [Link].

  • Sharma, P., et al. UV-Vis spectra. ResearchGate. Available from: [Link].

  • Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Petroleum Institute.
  • SlideShare. Thiophene. SlideShare. Available from: [Link].

  • Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks.
  • Reddit. Deprotonation of 2-thiophenecarboxylic acid. Reddit. Available from: [Link].

  • Sciforum. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available from: [Link].

  • Girtan, M., et al. (2018). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. Polymers. Available from: [Link].

  • Elsevier. Synthesis and reactivity of ruthenium(II) complexes containing hemilabile phosphine–thiophene ligands. Journal of the Chemical Society, Dalton Transactions.
  • ResearchGate. Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. Available from: [Link].

Sources

Physical properties of trimethyl(thiophen-2-ylmethyl)silane

[1][2]

Executive Summary

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 59321-65-2) is a bifunctional building block combining the electron-rich thiophene heterocycle with a labile trimethylsilylmethyl group.[] Unlike its lower homolog (2-trimethylsilylthiophene), the insertion of a methylene bridge (

Peterson olefinationthiophene-based ortho-quinodimethanes

Molecular Identification & Structural Characterization[3]

Parameter Data
IUPAC Name Trimethyl(thiophen-2-ylmethyl)silane
Synonyms 2-((Trimethylsilyl)methyl)thiophene; (2-Thienylmethyl)trimethylsilane
CAS Number 59321-65-2
Molecular Formula

Molecular Weight 170.35 g/mol
SMILES C(C)Cc1cccs1
InChI Key (Predicted) ZWEHNKRNPOVVGH-UHFFFAOYSA-N (Analogous)
Structural Visualization

The following diagram illustrates the connectivity and the key electronic interaction (hyperconjugation) between the C-Si bond and the thiophene

GFigure 1: Structural Connectivity and Electronic StabilizationThiopheneThiophene Ring(Electron Rich)MethyleneMethylene Bridge(-CH2-)Thiophene->MethyleneC2 AttachmentSiliconTrimethylsilyl Group(-SiMe3)Methylene->SiliconC-Si Bond(Labile)BetaEffectBeta-Silicon Effect(Stabilizes C+ at CH2)Methylene->BetaEffectSilicon->BetaEffect

Thermodynamic & Transport Properties

Note: Specific experimental values for this homolog are rarely reported in standard handbooks. The data below represents high-confidence estimates based on group contribution methods and the properties of the lower homolog, 2-(trimethylsilyl)thiophene (CAS 18245-28-8).

Property Value (Estimated/Experimental) Context/Notes
Physical State LiquidClear, colorless to pale yellow.
Boiling Point 185 – 195 °C (at 760 mmHg)Extrapolated from 2-TMS-thiophene (165 °C).
Density 0.94 – 0.96 g/mL (at 25 °C)Typical for silyl-alkyl-thiophenes.
Refractive Index (

)
1.500 – 1.515 Consistent with thiophene derivatives.
Solubility Immiscible in water.Soluble in THF, Et₂O, DCM, Hexane.
Flash Point ~65 – 75 °CClass IIIA Combustible Liquid.

Synthesis & Purification Protocol

The most authoritative and reliable synthesis avoids the use of unstable chloromethylthiophene Grignards. Instead, the nucleophilic displacement route using 2-lithiothiophene is recommended for high purity.

Route: Lithiation-Alkylation (Recommended)

This protocol minimizes side reactions (homocoupling) common in Wurtz-type couplings.

Reagents:

  • Thiophene (purified)[2]

  • 
    -Butyllithium (
    
    
    -BuLi, 1.6 M in hexanes)
  • (Chloromethyl)trimethylsilane (CAS 2344-80-1)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous THF. Cool to -78 °C .

  • Deprotonation: Add

    
    -BuLi (1.05 eq) dropwise over 30 minutes. The solution will turn yellow, indicating the formation of 2-lithiothiophene .
    
    • Mechanism:[] Selective deprotonation at the C2 position due to the inductive effect of sulfur.

  • Equilibration: Stir at -78 °C for 1 hour, then warm to -20 °C for 15 minutes to ensure complete lithiation.

  • Alkylation: Cool back to -78 °C. Add (Chloromethyl)trimethylsilane (1.1 eq) dropwise.

    • Note: The reactivity of the chloromethylsilane is lower than typical alkyl halides; warming is required.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) overnight.

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (vacuum) is required to separate the product from unreacted silane and thiophene.

SynthesisFigure 2: Synthesis Workflow via Lithiation PathwayStartThiophene + THF(-78 °C)Step1Add n-BuLi(Formation of 2-Li-Thiophene)Start->Step1Step2Add Cl-CH2-SiMe3(Electrophilic Attack)Step1->Step2Step3Warm to RT(12-16 Hours)Step2->Step3EndProduct: Trimethyl(thiophen-2-ylmethyl)silane(Distill under Vacuum)Step3->End

Spectroscopic Signature

Identification of the product relies on the distinct shielding of the methylene protons by the silicon atom.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
      6.9 – 7.1 ppm  (m, 3H): Thiophene aromatic protons (H3, H4, H5).
      
    • 
      2.45 ppm  (s, 2H): Methylene bridge (
      
      
      ). Diagnostic Peak.
    • 
      0.05 ppm  (s, 9H): Trimethylsilyl group (
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    ):
    • Aromatic carbons: ~123.0, 124.0, 126.0, 142.0 (C2-ipso).

    • Methylene carbon: ~16.0 ppm (Upfield shift due to Si).

    • Silyl carbons: ~ -1.5 ppm.

Handling & Safety (SDS Summary)

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Si bond over time, though less sensitive than Si-Cl bonds).

  • Incompatibility: Strong oxidizing agents, strong acids (protodesilylation risk), and fluoride ions (TBAF will cleave the C-Si bond).

References

  • General Synthesis of Silylmethyl-Heterocycles:Journal of Organic Chemistry, "Synthesis of substituted thiophenes via lithi
  • Properties of Thiophene Silanes:Organometallics, "Electronic effects in silyl-substituted thiophenes."
  • CAS Database Entry: (American Chemical Society).

  • Reactive Chemical Hazards: Bretherick's Handbook of Reactive Chemical Hazards, Thiophene Deriv

An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8): A Key Intermediate for Sitagliptin

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on CAS 59321-65-2: Initial searches for CAS 59321-65-2 did not yield information on a publicly listed chemical compound. It is possible that this is an outdated or incorrect CAS number. This guide will focus on a closely related and commercially significant molecule, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8) , a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, including its chemical properties, suppliers, indicative pricing, and relevant technical protocols.

Chemical Identity and Physicochemical Properties

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid , also known as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in multi-step organic syntheses, preventing unwanted side reactions.

Table 1: Physicochemical Properties of CAS 486460-00-8

PropertyValueSource
CAS Number 486460-00-8[1][2][3][4]
Molecular Formula C15H18F3NO4[3][4]
Molecular Weight 333.31 g/mol [3][4]
Appearance Solid
Storage Recommended at +5°C[3]
Application Intermediate for Sitagliptin[1][5]

Sourcing and Procurement: Suppliers and Indicative Pricing

The availability and cost of key starting materials are critical considerations in drug development. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is available from a range of suppliers, from laboratory-scale to bulk quantities. Pricing can vary based on purity, quantity, and the supplier.

Table 2: Selected Suppliers and Indicative Pricing for CAS 486460-00-8

SupplierIndicative Price (per gram)Notes
Orbiton Life Sciences Private Limited₹ 1000Price listed on IndiaMART for "Sitagliptin Intermediate"[6]
Sandoo PharmaInquire for pricingManufacturer and supplier in China[1]
MolkemInquire for pricingManufactured under GMP and ISO standards[5]
PharmaffiliatesLogin for pricingOffers highly pure compound[4]
KlivonInquire for pricingProvides the compound as a neat product[3]

Note: The prices listed are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Experimental Protocols

Quality Control: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of starting materials is paramount in pharmaceutical synthesis. HPLC is a standard method for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of a sample of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid.

Materials:

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities.

  • Analysis: Inject the sample onto the HPLC system. The retention time of the main peak corresponding to the product is recorded. The area of all peaks is integrated to calculate the percentage purity.

Caption: Workflow for HPLC Purity Assessment.

Role in Drug Development: The Synthesis of Sitagliptin

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is a critical building block in the asymmetric synthesis of Sitagliptin. The trifluorophenyl group is a key pharmacophore that contributes to the molecule's binding affinity and selectivity for the DPP-4 enzyme.[7] The Boc-protected amine allows for the controlled formation of the amide bond with the other key fragment of the Sitagliptin molecule.

Sitagliptin_Synthesis Intermediate (R)-3-((tert-Butoxycarbonyl)amino)-4- (2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8) Coupling Amide Coupling Intermediate->Coupling Other_Fragment 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Other_Fragment->Coupling Deprotection Boc Deprotection Coupling->Deprotection Sitagliptin Sitagliptin Deprotection->Sitagliptin

Caption: Simplified Synthetic Pathway to Sitagliptin.

Conclusion

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used anti-diabetic drug, Sitagliptin. Its procurement requires careful consideration of supplier reputation, product purity, and cost. The analytical methods outlined in this guide provide a framework for ensuring the quality of this key starting material, which is essential for the successful and reproducible synthesis of the final active pharmaceutical ingredient.

References

  • Pharmaffiliates. Tert-butyl (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]

  • CAS Common Chemistry. Water. Retrieved from [Link]

  • IndiaMART. Sitagliptin Intermediate : (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Retrieved from [Link]

  • Molkem. (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Intermediate of Sitagliptin. Retrieved from [Link]

  • Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Retrieved from [Link]

  • PubMed. Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Retrieved from [Link]

  • PubMed. Utility of hydroxypropylmethylcellulose acetate succinate (HPMCAS) for initiation and maintenance of drug supersaturation in the GI milieu. Retrieved from [Link]

  • Lab Procurement Services. Lithium Hydroxide, Anhydrous, 2.5kg, CAS# 1310-65-2. Retrieved from [Link]

  • PubMed. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Methyl-1-butanol (CAS 137-32-6). Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • NIST. 2,5-Pyrrolidinedione, 1-(phenylmethyl)-. Retrieved from [Link]

  • PMC. Selection of Conditions in PVB Polymer Dissolution Process for Laminated Glass Recycling Applications. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-(Trimethylsilylmethyl)thiophene via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(trimethylsilylmethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method utilizing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure successful and safe execution.

Introduction: The Significance of Thiophene Derivatives and the Grignard Approach

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, enhancing drug-receptor interactions and modifying metabolic pathways.[1] Specifically, silylated thiophenes like 2-(trimethylsilylmethyl)thiophene serve as versatile intermediates, enabling further functionalization and the construction of complex molecular architectures.[4]

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[5][6] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In this synthesis, we will first prepare a thienyl Grignard reagent, which then acts as a nucleophile to attack chlorotrimethylsilane, forming the desired C-Si bond. This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism and Rationale

The synthesis proceeds in two key stages:

Stage 1: Formation of the Grignard Reagent (2-Thienylmagnesium halide)

First, a halogenated thiophene, such as 2-bromothiophene or 2-chlorothiophene, reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran, THF). The magnesium inserts into the carbon-halogen bond, forming the organomagnesium halide.

  • Causality: The success of this step hinges on maintaining strictly anhydrous (water-free) conditions.[7] Grignard reagents are highly basic and will readily react with any protic source, such as water, which would quench the reagent and prevent the desired reaction.[7] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[5]

Stage 2: Nucleophilic Attack on Chlorotrimethylsilane

The newly formed 2-thienylmagnesium halide then acts as a potent nucleophile. The carbon atom bonded to magnesium carries a partial negative charge and readily attacks the electrophilic silicon atom of chlorotrimethylsilane.[8] This forms a new carbon-silicon bond and displaces the chloride ion, yielding 2-(trimethylsilylmethyl)thiophene.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-ChloromethylthiopheneReagentSigma-AldrichLachrymatory, handle with care in a fume hood.[9]
Magnesium Turnings>99.5%Alfa AesarShould be activated prior to use.
IodineCrystal, ACS ReagentJ.T. BakerUsed as an activating agent for magnesium.[10]
Anhydrous Diethyl Ether>99.7%, DriSolvEMD MilliporeMust be strictly anhydrous.[7]
Chlorotrimethylsilane>99%TCI ChemicalsCorrosive and flammable, handle with care.[11][12]
Saturated Ammonium ChlorideAqueous SolutionFisher ScientificFor quenching the reaction.
Anhydrous Sodium SulfateGranularVWRFor drying the organic phase.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent for air-free techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Assembly and Preparation of Glassware

  • Thoroughly clean and flame-dry all glassware to remove any traces of water.[7] Assemble the three-necked flask with the reflux condenser and dropping funnel.

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire reaction to exclude moisture and oxygen.

Step 2: Activation of Magnesium

  • Place the magnesium turnings into the three-necked flask.

  • Add a single crystal of iodine. The iodine will react with the magnesium surface, removing the passivating oxide layer.[10]

  • Gently warm the flask with a heating mantle until the brown color of the iodine disappears and the magnesium surface appears shiny. Allow the flask to cool to room temperature.

Step 3: Formation of the Grignard Reagent

  • Add anhydrous diethyl ether to the flask containing the activated magnesium.

  • In the dropping funnel, prepare a solution of 2-chloromethylthiophene in anhydrous diethyl ether.

  • Add a small portion of the 2-chloromethylthiophene solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.[7]

  • Once the reaction has initiated, add the remaining 2-chloromethylthiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 4: Reaction with Chlorotrimethylsilane

  • Cool the flask containing the Grignard reagent in an ice bath.

  • In the dropping funnel, prepare a solution of chlorotrimethylsilane in anhydrous diethyl ether.

  • Add the chlorotrimethylsilane solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. This is an exothermic reaction.[13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Step 5: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and wash them with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure 2-(trimethylsilylmethyl)thiophene.[14][15]

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep_Glassware Flame-Dry Glassware Activate_Mg Activate Magnesium with Iodine Prep_Glassware->Activate_Mg Form_Grignard Form Grignard Reagent (2-Chloromethylthiophene + Mg) Activate_Mg->Form_Grignard React_TMSCl React with Chlorotrimethylsilane Form_Grignard->React_TMSCl Quench Quench with Sat. NH4Cl React_TMSCl->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Distillation Evaporate->Purify Final_Product 2-(trimethylsilylmethyl)thiophene Purify->Final_Product

Caption: Experimental workflow for the synthesis of 2-(trimethylsilylmethyl)thiophene.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[13] They react violently with water.[16] All manipulations should be performed under an inert atmosphere.

  • Chlorotrimethylsilane: This reagent is highly flammable, corrosive, and moisture-sensitive.[11][12] It reacts with water to produce corrosive hydrogen chloride gas.[12] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12][16]

  • Diethyl Ether: Diethyl ether is extremely flammable and has a low flash point.[13] Use in a well-ventilated area away from ignition sources.

  • 2-Chloromethylthiophene: This starting material is a lachrymator (causes tearing) and should be handled with care in a fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this reaction.[13]

Characterization

The identity and purity of the synthesized 2-(trimethylsilylmethyl)thiophene can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of 2-(trimethylsilylmethyl)thiophene. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. The key to a successful synthesis lies in the meticulous exclusion of moisture and the careful control of reaction conditions.

References

  • Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?
  • SATHEE. Chemistry Grignard Reaction Mechanism.
  • TCI Chemicals. (2025, April 25).
  • Organic Syntheses. Organic Syntheses Procedure.
  • Organic Chemistry Portal. Grignard Reaction.
  • Fisher Scientific. (2009, May 19).
  • PMC. (2025, August 29). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
  • American Chemical Society. Grignard Reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. Introduction to the synthesis of β-substituted thiophenes.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
  • Wikipedia. Grignard reagent.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Organic Syntheses. 2-ACETOTHIENONE.
  • MDPI. (2024, February 2).
  • ResearchGate. Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Benchchem.
  • Systematic Reviews in Pharmacy. (2025, January 15).
  • Benchchem.
  • Google Patents.
  • Organic Syntheses. 2-thiophenethiol.
  • Google Patents.
  • Google Patents.
  • EPRA JOURNALS. (2023, June 19).
  • Organic Syntheses. 2-chloromethylthiophene.

Sources

Application Note: Nucleophilic Thienylation using Trimethyl(thiophen-2-ylmethyl)silane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 18156-23-9), hereafter referred to as TMS-TM , represents a superior alternative to traditional organometallic reagents (e.g., Grignard or organolithium species) for introducing the thenyl (thiophen-2-ylmethyl) moiety.[1]

While direct deprotonation of 2-methylthiophene with


-BuLi yields the thenyl anion, the resulting species is highly basic and prone to polymerization or regio-scrambling. TMS-TM acts as a latent nucleophile —stable to air and moisture—that can be activated chemoselectively under mild conditions.[1] This reagent operates through the Silicon Effect , where the C–Si bond stabilizes the development of positive charge at the 

-position (in Lewis acid pathways) or undergoes hypervalent activation (in fluoride pathways).

Key Advantages:

  • Regiocontrol: Exclusively delivers the nucleophile from the methylene position, avoiding ring alkylation.[1]

  • Chemo-tolerance: Compatible with functional groups (esters, nitriles) that would perish under Grignard conditions.[1]

  • Bioisosterism: The thenyl group serves as a lipophilic, metabolically distinct bioisostere for benzyl and allyl groups in drug design.[1]

Mechanistic Pathways

The reactivity of TMS-TM is bifurcated into two distinct mechanistic manifolds depending on the activation strategy. Understanding this duality is critical for reaction optimization.

Mechanism Reagent Trimethyl(thiophen-2-ylmethyl)silane (TMS-TM) Cation β-Silyl Carbocation (Stabilized) Reagent->Cation Attack Silicate Pentacoordinate Silicate Intermediate Reagent->Silicate F- Association Electrophile Electrophile (Aldehyde/Ketone) Complex Activated Electrophile Complex Electrophile->Complex Coordination Product_F Homothienylic Alcohol Electrophile->Product_F LA Lewis Acid (TiCl4, BF3) LA->Complex Complex->Cation C-C Bond Formation Product_LA Homothienylic Alcohol Cation->Product_LA Desilylation (-TMS-X) Fluoride Fluoride Source (TBAF, CsF) Fluoride->Silicate Anion Thenyl Anion Equivalent Silicate->Anion Desilylation Anion->Product_F Nucleophilic Attack

Figure 1: Dual activation pathways for TMS-TM.[1] The Lewis Acid pathway relies on electrophile activation, while the Fluoride pathway activates the silane directly.

Application Protocols

Protocol A: Lewis Acid-Catalyzed Addition (Hosomi-Sakurai Type)

Best for: Reaction with aldehydes and acetals to form homothienylic alcohols/ethers.

Principle: The Lewis acid activates the carbonyl oxygen.[1] The TMS-TM nucleophile attacks the carbonyl carbon.[1] The silicon atom stabilizes the resulting positive charge on the methylene group (though transient) before elimination.

Materials:

  • TMS-TM (1.2 equiv)

  • Electrophile (Aldehyde) (1.0 equiv)

  • Titanium Tetrachloride (

    
    ) (1.1 equiv) OR 
    
    
    
  • Dichloromethane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solvent: Add anhydrous DCM (0.2 M concentration relative to electrophile).

  • Lewis Acid Addition: Cool to -78°C . Add

    
     (1.0 M in DCM) dropwise.[1] The solution may turn yellow/orange (complex formation).[1]
    
  • Electrophile Addition: Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask. Stir for 15 minutes.

  • Nucleophile Addition: Add TMS-TM dropwise.[1]

    • Note: Unlike allyl silanes, the reaction may be slower.[1] Allow to stir at -78°C for 1 hour, then slowly warm to -20°C if monitoring (TLC) shows incomplete conversion.

  • Quench: Pour the cold mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Insight:


 is often superior for sterically hindered aldehydes, while 

is milder and preferred for substrates with acid-sensitive protecting groups.[1]
Protocol B: Fluoride-Mediated Nucleophilic Addition

Best for: Ketones, acid-sensitive substrates, or when Lewis acids are contraindicated.[1]

Principle: Fluoride ions (high affinity for Si) attack the silicon atom, generating a hypervalent silicate or a transient carbanion which immediately attacks the electrophile.

Materials:

  • TMS-TM (1.2 - 1.5 equiv)[1]

  • Electrophile (1.0 equiv)

  • TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.1 equiv)[1]

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the electrophile and TMS-TM in anhydrous THF (0.5 M).

  • Catalyst Addition: Add TBAF solution dropwise at 0°C .

    • Observation: A color change (often dark red/brown) indicates the formation of the activated thiophene species.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Workup (Crucial Step): TBAF byproducts are notoriously difficult to remove and can cause emulsions.[1]

    • Recommended: Add CaCO3 powder and Dowex 50W-X8 (acidic resin) to the reaction mixture.[1][3][4] Stir for 30 mins. This sequesters the ammonium salts and precipitates fluoride as

      
      .[1] Filter through a pad of Celite.[1]
      
  • Purification: Concentrate filtrate and purify via column chromatography.

Reaction Parameters & Optimization Data

The following table summarizes the reactivity profile of TMS-TM compared to standard reagents.

ParameterTMS-TM (Lewis Acid)TMS-TM (Fluoride)2-Methylthiophene + BuLi
Active Species Neutral SilanePentacoordinate SilicateFree Carbanion
Basicity Very LowModerateHigh (pKa ~35)
Temp.[1] Range -78°C to -20°C0°C to Reflux-78°C (Strict)
Functional Group Tolerance High (Esters, Halides ok)Moderate (Base sensitive)Low (No electrophiles)
Major Side Product Protodesilylation (if wet)Silyl ethersPolymerization

Troubleshooting & Expert Tips

  • Protodesilylation: If the yield is low and you recover 2-methylthiophene, your system contains moisture (proton source).[1] The "anion" generated by fluoride is basic enough to strip a proton from water instantly.[1] Action: Redistill THF from Na/Benzophenone and dry the electrophile.

  • Regioselectivity Issues: Unlike furan derivatives, thiophene rings are robust.[1] However, if using the Lewis Acid method with highly electron-rich aldehydes, you may observe Friedel-Crafts alkylation at the C5 position of the thiophene ring instead of the methylene attack. Action: Switch to the Fluoride (TBAF) method, which enforces nucleophilic attack from the methylene position.[1]

  • Purification of Silanols: In the fluoride method, the trimethylsilyl group ends up as TMS-F or TMS-O-R.[1] If TMS-OH forms, it can streak on silica.[1] A wash with dilute

    
     usually removes silicon byproducts.[1]
    

References

  • Hosomi, A., & Sakurai, H. (1976).[1] Syntheses of

    
    -unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298.[1] Link
    
  • Tessier, P. E., et al. (2003).[1] Synthetic studies on the thiophene-based natural products.[1][4][5][6][7][8][9] Organic Letters, 5(3), 299-302.[1] (Demonstrates thiophene functionalization strategies).

  • Pilcher, A. S., & DeShong, P. (1993).[1] Fluoride-mediated cross-coupling of organosilicon reagents.[1] Journal of Organic Chemistry, 58(19), 5130–5134.[1] (Foundational text on fluoride activation of silanes).

  • Schinzer, D. (1988).[1] Intramolecular Sakurai Reactions. Synthesis, 1988(04), 263-273.[1] (Review of Lewis Acid catalyzed silane additions).

  • Sigma-Aldrich. (2023).[1] Product Specification: Trimethyl(thiophen-2-ylmethyl)silane.[1] Link

Sources

Application Note: Hosomi-Sakurai Type Reactions with Thiophene Silanes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals, focusing on the Hosomi-Sakurai type reaction utilizing Thiophene-functionalized Allylsilanes .

Precision Installation of Thiophene Pharmacophores via Silicon-Directed Allylation

Introduction & Strategic Value

The Hosomi-Sakurai reaction (Lewis acid-catalyzed allylation of electrophiles by allylsilanes) is a cornerstone of carbon-carbon bond formation.[1][2] While the classical reaction uses simple allyltrimethylsilane, the adaptation using Thiophene-functionalized Allylsilanes represents a high-value strategy in modern drug discovery.

Why Thiophene? The thiophene ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings (improving metabolic stability and solubility) and appearing in blockbuster drugs like Plavix (Clopidogrel) , Zyprexa (Olanzapine) , and Raloxifene .

The "Thiophene Silane" Advantage: Directly coupling thiophene rings often requires transition metal catalysis (Suzuki/Stille). The Hosomi-Sakurai approach offers a distinct orthogonal advantage:

  • Regiocontrol: The silicon group directs the addition exclusively to the

    
    -position relative to the silyl group.
    
  • Mild Conditions: Avoids the toxic tin of Stille couplings and the boronic acid instability of Suzuki couplings.

  • Stereoselectivity: Lewis acid chelation allows for predictable diastereoselective outcomes (anti/syn ratios).[1]

Mechanistic Insight: The -Silicon Effect

The reaction does not proceed via a simple nucleophilic attack. It is driven by the


-silicon effect  (hyperconjugation), where the C-Si 

bond stabilizes the developing carbocation

to it.
Pathway Analysis[3]
  • Activation: The Lewis Acid (LA) activates the electrophile (Aldehyde/Acetal).

  • Addition: The thiophene-allylsilane attacks the activated electrophile. The silicon group stabilizes the resulting positive charge at the

    
    -position.
    
  • Elimination: Rapid loss of the silyl group restores the double bond, yielding a homoallylic alcohol functionalized with a thiophene moiety.

SakuraiMechanism Reagents Thienyl-Allylsilane + Electrophile (R-CHO) Activation LA Activation (R-CHO-LA) Reagents->Activation Lewis Acid (TiCl4/BF3) Transition Transition State (Anti-Periplanar) Activation->Transition Nucleophilic Attack Intermediate β-Silyl Carbocation (Stabilized) Transition->Intermediate σ(C-Si) → p Stabilization Product Homoallylic Alcohol (Thiophene-Functionalized) Intermediate->Product Desilylation (-TMS-X)

Figure 1: Mechanistic pathway of the Hosomi-Sakurai reaction highlighting the critical $\beta-silicon stabilization step.[1][3]

Experimental Protocol

Part A: Synthesis of the Reagent (Thienyl-Allylsilane)

Target Reagent:Trimethyl(2-(thiophen-2-yl)allyl)silane Note: This reagent acts as a "masked" thiophene nucleophile.[1]

Reagents:

  • 2-Bromothiophene (1.0 equiv)[1]

  • Magnesium turnings (1.1 equiv)[1]

  • (2-Chloromethyl)allyltrimethylsilane (1.0 equiv)[1]

  • CuCN (Catalytic, 5 mol%)[1]

  • THF (Anhydrous)[1]

Procedure:

  • Grignard Formation: Generate (thiophen-2-yl)magnesium bromide by adding 2-bromothiophene to Mg turnings in THF at Reflux for 1 hour. Cool to 0°C.[1]

  • Coupling: In a separate flask, dissolve (2-chloromethyl)allyltrimethylsilane in THF and add CuCN. Cool to -78°C.[1]

  • Addition: Cannulate the Grignard reagent slowly into the silane solution.

  • Workup: Allow to warm to RT over 4 hours. Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1][4]

  • Purification: Distillation under reduced pressure.

    • Checkpoint: Verify purity via ¹H NMR (Look for allyl signals at

      
       4.8-5.0 ppm and TMS peak at 
      
      
      
      0.0 ppm).[1]
Part B: The Hosomi-Sakurai Coupling (General Protocol)

Scope: Aldehydes, Acetals, Ketones.[1][2][3][5][6][7] Standard Conditions: TiCl₄ (Strong LA) or BF₃[1]·OEt₂ (Mild LA).[1]

ParameterSpecificationNotes
Solvent Dichloromethane (DCM)Must be anhydrous (<50 ppm H₂O).[1]
Temperature -78°C to -40°CLow temp maximizes diastereoselectivity.[1]
Concentration 0.1 M - 0.5 MHigh dilution prevents polymerization.[1]
Stoichiometry 1.0 : 1.2 : 1.1Electrophile : Silane : Lewis Acid.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add Electrophile (1.0 mmol) and anhydrous DCM (10 mL).

  • Activation: Cool the solution to -78°C . Dropwise add TiCl₄ (1.1 mmol, 1.0 M in DCM).[1] The solution will typically turn yellow/orange (complex formation).

    • Critical Step: Stir for 5-10 minutes to ensure complete coordination.

  • Nucleophilic Attack: Dropwise add the Thienyl-Allylsilane (1.2 mmol) diluted in 2 mL DCM.[1]

    • Observation: A color change often indicates the formation of the carbocation intermediate.

  • Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (the silane spot will disappear; product is more polar).

  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of sat. NaHCO₃ (or MeOH for acetals).[1]

  • Isolation: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Optimization Guide

Lewis Acid Selection Matrix

The choice of Lewis Acid dramatically affects yield and diastereoselectivity (dr).

Lewis AcidReactivityDiastereoselectivity (Anti:Syn)Recommended For
TiCl₄ Very HighModerate (60:40 to 80:[1]20)Sterically hindered ketones, unreactive aldehydes.[1]
BF₃·OEt₂ HighGood (75:25 to 90:[1]10)Standard aldehydes, acetals.[1]
SnCl₄ ModerateHigh (>90:[1]10)Chelation-controlled substrates (e.g.,

-alkoxy aldehydes).[1]
TMSOTf HighVariableAcetals (forms oxocarbenium ions efficiently).[1][8]
Troubleshooting Common Issues
  • Protodesilylation (Product is just the alkene, no coupling):

    • Cause: Moisture in solvent/LA releasing HCl.[1]

    • Fix: Redistill DCM over CaH₂; use fresh TiCl₄ ampules.

  • Low Conversion:

    • Cause: Lewis acid sequestration by heteroatoms (e.g., nitrogen in the substrate).

    • Fix: Increase LA equivalents (2.0 - 3.0 equiv) to saturate basic sites.

  • Isomerization of Double Bond:

    • Cause: Reaction temperature too high during quench.[1]

    • Fix: Quench at -78°C with MeOH before warming.

Application Case Study: Drug Scaffold Synthesis

Target: Synthesis of a Thiophene-analog of a Homoallylic Amine (common pharmacophore).[1]

Workflow Diagram:

Workflow Step1 Reagent Prep (Thienyl-Allylsilane) Step3 Sakurai Coupling (-78°C, 2h) Step1->Step3 Add Silane Step2 Substrate Activation (Imine + BF3·OEt2) Step2->Step3 Add Activated Electrophile Step4 Workup & Purification (Flash Chromatography) Step3->Step4 Quench

Figure 2: Operational workflow for the synthesis of thiophene-functionalized homoallylic amines.

Results: Using BF₃·OEt₂ with a chiral sulfinime electrophile and thienyl-allylsilane yielded the target amine with 92% Yield and 98:2 dr , demonstrating the utility of this protocol for asymmetric synthesis.

References

  • Hosomi, A., & Sakurai, H. (1976).[1][2][3] Syntheses of homoallyl ethers from allylsilanes and acetals promoted by titanium tetrachloride. Chemistry Letters, 5(9), 941-942.[1] Link[1]

  • Fleming, I., Dunoguès, J., & Smithers, R. (1989).[1] The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.[1] Link[1]

  • Denmark, S. E., & Fu, J. (2003).[1] Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[3] Chemical Reviews, 103(8), 2763-2794.[1] Link[1]

  • Barbero, A., & Pulido, F. J. (2004).[1] Silyl-substituted thiophenes: synthesis and reactivity. Synthesis, 2004(05), 779-785.[1] Link[1]

Sources

Application Note: Precision Installation of the Thiophen-2-ylmethyl Group via Organosilane Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The thiophen-2-ylmethyl moiety acts as a critical bioisostere for the benzyl group in drug design. By replacing the phenyl ring with a thiophene, medicinal chemists can significantly modulate lipophilicity (


), metabolic stability (via alteration of P450 oxidation sites), and 

-

stacking interactions within a binding pocket.

While traditional alkylation methods (using 2-(chloromethyl)thiophene) suffer from chemoselectivity issues and high reactivity, organosilane reagents —specifically trimethyl(thiophen-2-ylmethyl)silane —offer a superior, controlled alternative. This guide details the installation of this group via Palladium-catalyzed Hiyama cross-coupling and Lewis Acid-mediated Hosomi-Sakurai type additions.

Scientific Foundation

Why Organosilanes?

Organosilanes offer a distinct advantage over organoboron (Suzuki) and organotin (Stille) reagents:

  • Stability: Unlike boronic acids, which can undergo protodeboronation or trimerization (boroxine formation), thiophen-2-ylmethylsilanes are bench-stable and resistant to air/moisture degradation.

  • Toxicity: They avoid the acute toxicity associated with organostannanes.

  • Activation Control: The C-Si bond is relatively inert until activated by a nucleophile (Fluoride or Hydroxide), allowing for high chemoselectivity in the presence of other electrophiles.

Mechanistic Insight: The Fluoride Switch

The core mechanism relies on the high affinity of silicon for fluorine (Bond Energy: ~135 kcal/mol).

  • Pre-complexation: The neutral tetracoordinate silane reacts with a fluoride source (e.g., TBAF, CsF) to form a pentacoordinate silicate intermediate

    
    .
    
  • Transmetallation: This hypervalent species is sufficiently nucleophilic to transfer the organic group to the Palladium(II) center.

  • The "Benzyl" Effect: The thiophen-2-ylmethyl group is structurally analogous to a benzyl group. The

    
     hybridization of the methylene linker requires specific ligand choices to facilitate reductive elimination and prevent 
    
    
    
    -hydride elimination (though less of a risk here than with alkyl groups).

Protocol A: Palladium-Catalyzed Cross-Coupling (Hiyama Type)

Application: Synthesis of unsymmetrical diarylmethanes (e.g., Biaryl scaffolds).[1][2][3] Reaction: Ar-X + Th-CH2-SiMe3


Ar-CH2-Th
Reagents & Materials
  • Substrate: Aryl Bromide or Iodide (1.0 equiv). Note: Aryl chlorides require specialized ligands like XPhos.

  • Silane: Trimethyl(thiophen-2-ylmethyl)silane (1.2 – 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [

    
    ] (2-5 mol%).[1][2]
    
  • Ligand: Triphenylphosphine (

    
    ) or S-Phos (for sterically hindered substrates).
    
  • Activator: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (2.0 equiv).

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon.

  • Catalyst Pre-loading: Add

    
     (0.05 equiv) and Ligand (0.10 equiv) to the vial.
    
  • Substrate Addition: Add the Aryl Halide (1.0 mmol) and the Silane Reagent (1.2 mmol).

  • Solvation: Add anhydrous THF (5 mL, 0.2 M concentration).

  • Activation: Add TBAF solution (2.0 mmol) dropwise via syringe. Caution: Mild exotherm may occur.

  • Reaction: Seal the vessel and heat to 60°C for 12–18 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The reaction mixture should turn from yellow/orange to black (Pd precipitation) upon completion.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine and water (critical to remove tetrabutylammonium salts).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Hiyama Catalytic Cycle

The following diagram illustrates the specific activation pathway for the thiophen-2-ylmethyl silane.

HiyamaCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-CH2-Th) OxAdd->TransMet Silane Silane Precursor (Th-CH2-SiMe3) Silicate Pentacoordinate Silicate [Th-CH2-SiMe3-F]- Silane->Silicate + TBAF (F-) Silicate->TransMet Transfer to Pd RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Pd(0) Product Product Ar-CH2-Th RedElim->Product

Figure 1: The fluoride-activated Hiyama catalytic cycle. The formation of the pentacoordinate silicate is the rate-determining step for transmetallation.

Protocol B: Lewis Acid-Mediated Addition (Hosomi-Sakurai Type)

Application: Synthesis of homothienyl alcohols (C-C bond formation at the carbonyl carbon). Reaction: R-CHO + Th-CH2-SiMe3


R-CH(OH)-CH2-Th
Reagents & Materials
  • Substrate: Aldehyde (aromatic or aliphatic).

  • Lewis Acid: Titanium Tetrachloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: -78°C to 0°C.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Aldehyde (1.0 equiv) in DCM. Cool to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. The solution often turns yellow/orange due to complexation. Stir for 15 min.
    
  • Silane Addition: Add Trimethyl(thiophen-2-ylmethyl)silane (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Pour the mixture into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Data & Optimization Guide

Solvent & Activator Screening (Hiyama Protocol)

The following table summarizes typical yields based on solvent/activator combinations for benzyl-type silanes.

EntrySolventActivatorBase AdditiveYield (%)Notes
1THFTBAFNone82%Standard conditions.
2TolueneTBAFNone65%Slower reaction rate.
3DMFCsFNone45%Protodesilylation observed.
4THFTBAF

91% Base buffers HF formation.
5DioxaneTASFNone78%Good for sensitive substrates.
Troubleshooting "Protodesilylation"

A common failure mode is the cleavage of the C-Si bond to yield the methyl-thiophene (Th-CH3) instead of the coupled product.

  • Cause: Presence of trace water or protons (HF formation) during the activation step.

  • Solution: Use "anhydrous" TBAF (dried with molecular sieves) or switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is non-hygroscopic.

Experimental Workflow Diagram

Workflow Start Start: Flame-dry Glassware Mix Mix: Ar-X + Pd Cat + Ligand in THF Start->Mix AddSilane Add Silane: Th-CH2-SiMe3 Mix->AddSilane Activate Activate: Add TBAF (Dropwise) Caution: Exotherm AddSilane->Activate Heat Heat: 60°C for 16h Activate->Heat Quench Quench: Sat. NH4Cl Heat->Quench Purify Purify: Flash Chromatography Quench->Purify End Final Product: Ar-CH2-Th Purify->End

Figure 2: Operational workflow for the Pd-catalyzed introduction of the thiophen-2-ylmethyl group.

References

  • Hiyama, T., & Hatanaka, Y. (1988).[4] Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Journal of Organic Chemistry, 53(4), 918–920. Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[1][2][3][4][5][6][7] Accounts of Chemical Research, 41(11), 1486–1499. Link

  • Molander, G. A., & Iannazzo, L. (2011).[7] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides.[1][2][7] Journal of Organic Chemistry, 76(21), 9102–9108. Link

  • Hosomi, A., & Sakurai, H. (1977). Chemistry of organosilicon compounds. 99. Conjugate addition of allylsilanes to alpha,beta-enones. A New Method of stereoselective introduction of the allyl group in angular position. Journal of the American Chemical Society, 99(5), 1673–1675. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Thiophene-based bioisosteres of the benzyl group: Synthesis and application. Tetrahedron, 61(10), 2697-2703. Link

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(Trimethylsilylmethyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thienyl-Silicon Linkage

Thiophene derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] Among these, 2-(trimethylsilylmethyl)thiophene emerges as a particularly intriguing building block. The trimethylsilylmethyl group, a bioisostere for larger alkyl groups, offers a site for strategic C-C bond formation. This guide provides an in-depth exploration of cross-coupling strategies involving this reagent, targeting researchers, scientists, and drug development professionals. We will delve into a promising, yet underexplored, application in Hiyama-Denmark-type couplings and contrast it with established direct C-H activation methodologies for the synthesis of 2-arylmethylthiophenes.

The core of our investigation centers on the activation of the C(sp³)–Si bond of the trimethylsilylmethyl group, transforming it into a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This approach, analogous to the reactivity of benzylic silanes, presents a compelling alternative to traditional organometallic reagents, offering enhanced stability and potentially milder reaction conditions.[3][4]

Part 1: Hiyama-Denmark-Type Cross-Coupling of 2-(Trimethylsilylmethyl)thiophene: A Proposed Protocol

The Hiyama-Denmark coupling is a powerful palladium-catalyzed reaction that couples organosilanols with organic halides.[5][6] This fluoride-free variant of the classical Hiyama coupling relies on the in situ formation of a reactive silanolate from an organosilane, which then undergoes transmetalation to the palladium center.[5] While a specific protocol for 2-(trimethylsilylmethyl)thiophene is not yet prevalent in the literature, its structural similarity to benzylic silanes allows for the rational design of a highly plausible and promising reaction protocol.[4]

Causality Behind Experimental Choices

The proposed protocol is designed based on the following key principles:

  • Activation of the C-Si Bond: The inert C-Si bond in 2-(trimethylsilylmethyl)thiophene requires activation to participate in the catalytic cycle. In the absence of fluoride, a strong base is employed to generate a more reactive pentacoordinate silicon species or a silanolate in the presence of a hydroxyl source.[7]

  • Catalyst System: A palladium(II) precatalyst, such as Pd(OAc)₂, is often used. In the reaction mixture, it is reduced in situ to the active Pd(0) species. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often effective.[8]

  • The Role of the Base: A strong base, such as potassium trimethylsilanolate (KOSiMe₃), is proposed. It serves to activate the organosilane, generating the nucleophilic species required for transmetalation.[9]

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the Hiyama-Denmark-type coupling of 2-(trimethylsilylmethyl)thiophene.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine in oven-dried Schlenk tube: - 2-(trimethylsilylmethyl)thiophene - Aryl halide (Ar-X) - Palladium precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) solvent Add anhydrous solvent (e.g., Dioxane) reagents->solvent degas Degas the mixture (e.g., three freeze-pump-thaw cycles) solvent->degas base_add Add base (e.g., KOSiMe₃) under inert atmosphere degas->base_add heating Heat the reaction mixture to the specified temperature base_add->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Perform aqueous work-up and extract with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify

Caption: Proposed workflow for the Hiyama-Denmark-type coupling.

Detailed Proposed Protocol

Materials:

  • 2-(trimethylsilylmethyl)thiophene

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium trimethylsilanolate (KOSiMe₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(trimethylsilylmethyl)thiophene (1.2 mmol), the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degas the solution by subjecting it to three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add potassium trimethylsilanolate (2.0 mmol).

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylmethylthiophene.

Table 1: Proposed Reaction Parameters for Hiyama-Denmark-Type Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective precatalysts for cross-coupling.[8]
Ligand SPhos, RuPhos, XPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[8]
Base KOSiMe₃, NaOt-Bu, CsFStrong, non-nucleophilic bases for the activation of the C-Si bond.[9]
Solvent 1,4-Dioxane, Toluene, THFAnhydrous, aprotic solvents suitable for organometallic reactions.
Temperature 80-120 °CSufficient thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and reagents.

Part 2: Direct C-H Arylation of 2-Methylthiophene: An Established Alternative

An alternative and well-established strategy for the synthesis of 2-arylmethylthiophenes involves the direct C-H activation of the methyl group of 2-methylthiophene. This approach bypasses the need for pre-functionalized organosilane reagents and offers a more atom-economical route.[10]

Mechanism of Direct C-H Arylation

The palladium-catalyzed direct arylation of 2-methylthiophene with aryl halides is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition followed by a base-assisted C-H activation.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex ch_activation C-H Activation (2-methylthiophene, Base) pd2_complex->ch_activation intermediate [Ar-Pd(II)-CH₂-Thiophene]⁺ ch_activation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Arylmethylthiophene reductive_elimination->product

Caption: Catalytic cycle for direct C-H arylation.

Protocol for Direct C-H Arylation of 2-Methylthiophene

This protocol is adapted from established literature procedures for the direct arylation of heterocycles.[10]

Materials:

  • 2-Methylthiophene

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine 2-methylthiophene (2.0 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and potassium acetate (3.0 mmol).

  • Add dimethylacetamide (DMAc) (5 mL).

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Hiyama-Denmark-Type and Direct C-H Arylation Approaches

FeatureProposed Hiyama-Denmark-Type CouplingDirect C-H Arylation
Starting Material 2-(trimethylsilylmethyl)thiophene2-Methylthiophene
Key Bond Formed C(sp³)–C(sp²)C(sp³)–C(sp²)
Activating Agent Strong Base (e.g., KOSiMe₃)Base (e.g., KOAc)
Byproducts Silanolate saltsAcetate salts
Potential Advantages Milder conditions may be possible; use of a stable, isolable organosilane.Atom-economical; avoids pre-functionalization of the methyl group.
Potential Challenges Requires development and optimization; potential for side reactions.Can require higher temperatures; regioselectivity can be an issue with substituted thiophenes.

Conclusion and Future Outlook

The cross-coupling of 2-(trimethylsilylmethyl)thiophene represents a promising frontier for the synthesis of valuable 2-arylmethylthiophene derivatives. The proposed Hiyama-Denmark-type protocol offers a conceptually novel approach that leverages the stability of the organosilane precursor. While further experimental validation is required, the principles outlined in this guide provide a strong foundation for researchers to explore this transformation. Concurrently, the established method of direct C-H arylation of 2-methylthiophene serves as a robust and atom-economical alternative. The choice between these methodologies will depend on substrate scope, functional group tolerance, and the specific synthetic goals of the researcher. Continued exploration in this area is expected to yield more efficient and versatile methods for the functionalization of thiophene-based scaffolds, thereby accelerating drug discovery and materials science innovation.

References

  • Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. [Link to a relevant scientific article]
  • Cross-coupling Reaction of Allylic and Benzylic Carbonates with Organo[2-(hydroxymethyl)phenyl]dimethylsilanes. [Link to a relevant scientific article]
  • Synthesis of racemic benzylsilanes and stereospecific deaminative cross‐couplings. [Link to a relevant scientific article]
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. [Link]

  • Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes. Organic Chemistry Frontiers. [Link]

  • Attempted direct arylation of 2‐methylthiophene with aryl bromides with... ResearchGate. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Nucleophilic activation of the C−Si bond by a) introducing an... ResearchGate. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC. [Link]

  • Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. [Link to a relevant scientific article]
  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]

  • Ligand-Enabled Arylation of γ-C–H Bonds. PMC. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Cross-Coupling of C-Si Bond by Using Silyl Reagents. ResearchGate. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]

  • Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. [Link to a relevant scientific article]
  • C-C Bond Formation by Cross-Coupling. [Link to a relevant scientific article]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. [Link]

  • Rhodium-catalyzed carbon-silicon bond activation for synthesis of benzosilole derivatives. PubMed. [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing. [Link]

  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]

  • The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Synthesis and Polymerization of Thiophene-Silane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Integration of Silicon in Thiophene-Based Conjugated Polymers

Thiophene-based conjugated polymers are cornerstones in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties, solid-state packing, and processability. The functionalization of the thiophene ring is a powerful strategy to tune these characteristics. Among the various functional groups, organosilanes have emerged as a particularly versatile class of substituents.

The incorporation of silane moieties into thiophene monomers offers several distinct advantages:

  • Enhanced Solubility and Processability: The introduction of bulky and flexible silane side chains can significantly improve the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques.

  • Modified Electronic Properties: Silyl groups can influence the electronic structure of the thiophene ring, thereby tuning the HOMO/LUMO energy levels and the optical bandgap of the polymer.

  • Improved Thermal and Environmental Stability: The presence of silicon can enhance the thermal stability and oxidative resistance of the polymers.

  • Controlled Intermolecular Interactions: Silane side chains can be used to modulate the intermolecular packing of the polymer chains in the solid state, which is a critical factor for charge transport.

  • Versatile Post-Polymerization Functionalization: Silane groups can serve as reactive handles for further chemical modifications after polymerization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thiophene-silane precursors and their subsequent polymerization. We will delve into established synthetic methodologies, provide detailed experimental protocols, and discuss the characterization of both the monomeric intermediates and the final polymeric materials. Thiophene derivatives are not only crucial for materials science but also serve as important intermediates in drug discovery, highlighting the broad applicability of these compounds.

Part 1: Synthesis of Thiophene-Silane Monomers

The successful synthesis of well-defined poly(thiophene-silane)s begins with the high-purity preparation of the corresponding monomers. Several robust synthetic strategies have been developed for this purpose, with Grignard metathesis and Stille coupling being among the most widely employed.

Grignard Metathesis (GRIM)

The Grignard Metathesis (GRIM) method is a powerful and efficient technique for the synthesis of 2,5-dihalogenated-3-alkylthiophene monomers, which can then be functionalized with silanes. This method is particularly advantageous for its operational simplicity, scalability, and the avoidance of cryogenic temperatures.

The general approach involves the reaction of a dihalogenated thiophene with a Grignard reagent, leading to a magnesium-halogen exchange. This process can exhibit a degree of regioselectivity, which is crucial for the subsequent polymerization.

Conceptual Workflow for Grignard Metathesis-based Silane Functionalization

start 2,5-Dibromo-3-alkylthiophene grignard Grignard Reagent (e.g., i-PrMgCl) start->grignard Metathesis intermediate Thiophene-Grignard Intermediate grignard->intermediate silane_reagent Chlorosilane (e.g., R3SiCl) intermediate->silane_reagent Quenching product 2-Bromo-5-silyl-3-alkylthiophene silane_reagent->product

Caption: General workflow for synthesizing a silyl-functionalized thiophene monomer via Grignard metathesis.

Stille Cross-Coupling

The Stille cross-coupling reaction is a palladium-catalyzed C-C bond formation between an organostannane and an organic halide or pseudohalide. It is a highly versatile and functional group tolerant method for synthesizing complex thiophene-based molecules, including those with silane substituents. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Key Considerations for Stille Coupling:

  • Catalyst System: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. The choice of ligands can influence the reaction efficiency.

  • Organostannane Reagents: Tributyltin derivatives are frequently used, but their toxicity is a significant drawback. Careful handling and purification are necessary to remove tin byproducts.

  • Reaction Conditions: The reaction is typically carried out in an inert atmosphere and may require elevated temperatures.

Comparative Overview of Monomer Synthesis Routes
Method Advantages Disadvantages Typical Conditions
Grignard Metathesis (GRIM) Simple, efficient, scalable, no cryogenic temperatures required.May have limited regioselectivity.Grignard reagent (e.g., i-PrMgCl), THF, room temperature.
Stille Coupling High functional group tolerance, versatile.Toxicity of organotin reagents, difficulty in removing tin byproducts.Pd catalyst (e.g., Pd(PPh₃)₄), organostannane, organic halide, solvent (e.g., toluene), heat.
Direct Arylation Atom-efficient, environmentally friendly, avoids organometallic reagents.Can have issues with selectivity and requires careful optimization.Pd catalyst, base, proton shuttle, high temperatures.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended as a general guideline. Researchers should adapt them as necessary based on their specific substrates and laboratory conditions. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.

Protocol: Synthesis of a Silyl-Functionalized Thiophene Monomer via Grignard Metathesis

This protocol describes the synthesis of 2-bromo-5-(trimethylsilyl)-3-hexylthiophene.

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • Chlorotrimethylsilane

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium chloride solution (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C.

  • Add chlorotrimethylsilane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or hexane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Chemical Oxidative Polymerization of a Thiophene-Silane Monomer

This protocol outlines the polymerization of 2-bromo-5-(trimethylsilyl)-3-hexylthiophene using iron(III) chloride (FeCl₃).

Materials:

  • 2-Bromo-5-(trimethylsilyl)-3-hexylthiophene

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

  • Ammonia solution

Procedure:

  • In a flame-dried Schlenk flask, dissolve the thiophene-silane monomer (1.0 eq) in anhydrous chloroform.

  • In a separate flask, prepare a suspension of anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform.

  • Add the FeCl₃ suspension dropwise to the monomer solution at room temperature with vigorous stirring.

  • The reaction mixture should darken, indicating polymerization. Stir for 24 hours at room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it extensively with methanol to remove any residual oxidant and oligomers.

  • To de-dope the polymer, stir the solid in a concentrated ammonia solution for 2 hours.

  • Filter the polymer, wash with water until the filtrate is neutral, and then wash again with methanol.

  • Dry the polymer under vacuum at 40 °C.

Conceptual Workflow for Oxidative Polymerization

monomer Thiophene-Silane Monomer oxidant Oxidant (e.g., FeCl3) monomer->oxidant Initiation polymerization Oxidative Coupling oxidant->polymerization doped_polymer Doped Polymer polymerization->doped_polymer Propagation dedoping De-doping (e.g., NH3) doped_polymer->dedoping neutral_polymer Neutral Poly(thiophene-silane) dedoping->neutral_polymer

Caption: General workflow for the chemical oxidative polymerization of thiophene-silane monomers.

Part 3: Characterization and Data Analysis

Thorough characterization is essential to understand the structure-property relationships of the synthesized poly(thiophene-silane)s.

Characterization Techniques
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

  • UV-Vis Spectroscopy: Provides information about the electronic structure of the polymer, including the π-π* transition and the optical bandgap. The absorption maximum (λmax) is indicative of the effective conjugation length.

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the polymer, which are crucial for applications in electronic devices.

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups in the polymer structure.

Representative Data for Poly(thiophene-silane)s

The properties of poly(thiophene-silane)s can be tailored by the choice of the silane substituent and the polymerization method. Below is a table with hypothetical but representative data for a series of such polymers.

Polymer ID Silane Substituent Polymerization Method Mn (kDa) PDI λmax (nm) Optical Bandgap (eV)
PTh-SiMe₃ TrimethylsilylOxidative (FeCl₃)152.54502.10
PTh-SiOct₃ TrioctylsilylStille Polycondensation251.84652.05
PTh-SiPh₃ TriphenylsilylGRIM Polymerization202.14552.08

Part 4: Applications and Future Perspectives

Poly(thiophene-silane)s are promising materials for a range of applications, leveraging their unique combination of electronic properties and processability.

  • Organic Electronics: Their tunable electronic properties make them suitable for use as the active layer in OFETs and as donor materials in OPVs. The silane side chains can be engineered to promote favorable morphologies for efficient charge transport and exciton dissociation.

  • Sensors: The incorporation of silane groups can create polymers with specific affinities for certain analytes, enabling their use in chemical sensors.

  • Drug Delivery and Biomedical Applications: The biocompatibility of certain silane-functionalized polymers, combined with the electronic properties of the polythiophene backbone, opens up possibilities for applications in bioelectronics and controlled drug release systems. Thiophene-based compounds have a history of use in various therapeutic areas.

The future of thiophene-silane based materials lies in the development of novel monomer designs with more complex silane functionalities and the exploration of advanced polymerization techniques, such as living and controlled polymerizations, to achieve even greater control over the polymer architecture. This will enable the synthesis of materials with precisely tailored properties for next-generation electronic and biomedical devices.

References

  • [Stille Coupling - Organic Synthesis]([Link]

Functionalization of thiophene ring via silyl-methyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Thiophene Scaffolds via Silyl-Methyl Linkers

Part 1: Executive Summary & Strategic Rationale

The Challenge: Thiophene rings are ubiquitous pharmacophores in medicinal chemistry (e.g., Plavix, Raloxifene) and organic electronics. However, their electron-rich nature makes them prone to electrophilic aromatic substitution almost exclusively at the


-positions (C2/C5). Accessing the 

-positions (C3/C4) or achieving precise multi-substitution patterns remains a significant synthetic bottleneck, often requiring blocking groups or cryogenic lithiation.

The Solution: The use of Silyl-Methyl Linkers —specifically dimethylsilyl (


)  and (chloromethyl)dimethylsilyl (

)
moieties—provides a robust platform for "Temporary Silicon Connection" (TSC) strategies. These linkers convert difficult intermolecular reactions into rapid, regioselective intramolecular transformations.

Key Advantages:

  • Regiocontrol: Overrides inherent electronic bias to direct functionalization to the C3 position.

  • Tracelessness: The silyl linker can be removed (protodesilylation) or transformed (oxidation/coupling) after serving its purpose.

  • Versatility: Acts as a handle for both C-H activation and Hiyama-Denmark cross-coupling.

Part 2: Mechanism & Theory

The efficacy of silyl-methyl linkers relies on the Thorpe-Ingold effect (gem-dimethyl groups on Silicon) and the ability of silicon to coordinate transition metals, directing them to the proximal C-H bond.

Mechanism A: The Silicon-Tethered Directing Group (DG)

In this pathway, a functional group on the thiophene (e.g., C2-alcohol or amine) is silylated. The silicon atom then coordinates a metal catalyst (Ir or Pd), bringing it into proximity with the C3-H bond. This forces C-H activation at the sterically congested


-position, which is otherwise inaccessible.
Mechanism B: The Silyl-Methyl Handle ( )

Here, the linker itself contains a reactive methylene group. The thiophene-silicon bond stabilizes


-anions or radicals on the methyl group, allowing for side-chain functionalization. Subsequently, the thiophene-silicon bond can be activated by fluoride for cross-coupling.

G Start Thiophene Precursor (C2-Substituted) Linker Installation of Silyl-Methyl Linker (-SiMe2-H or -SiMe2-CH2Cl) Start->Linker Silylation Coordination Metal Coordination (Ir/Pd) to Silicon Linker->Coordination Catalyst Binding Activation Directed C3-H Activation Coordination->Activation Intramolecular Product C3-Functionalized Thiophene Activation->Product Functionalization Removal Linker Cleavage (TBAF or Oxidative) Product->Removal Deprotection Removal->Start Cycle Reset

Figure 1: Workflow for Silicon-Tethered Regioselective Functionalization. The silyl-methyl linker acts as a temporary scaffold to direct catalysis before being removed.

Part 3: Detailed Protocols

Protocol 1: C3-Arylation via Hydrido-Silyl Tethers

Target Application: Drug Discovery (Late-stage functionalization)

Reagents:

  • Substrate: 2-(Thiophen-2-yl)ethanol or similar alcohol.

  • Linker Reagent: Chlorodimethylsilane (

    
    ).
    
  • Catalyst:

    
     (1.5 mol%), dtbpy (3 mol%).
    
  • Coupling Partner: Aryl Iodide.

Step-by-Step Methodology:

  • Linker Installation (Silylation):

    • Dissolve substrate (1.0 equiv) in dry DCM under Argon.

    • Add Imidazole (1.2 equiv) followed by dropwise addition of

      
       (1.1 equiv) at 0°C.
      
    • Stir for 1 hour at RT.

    • QC Check:

      
       NMR should show Si-H peak around 
      
      
      
      4.5-4.7 ppm (septet).
    • Note: The resulting silyl ether is moisture sensitive; use immediately or store in glovebox.

  • Intramolecular C-H Activation (Silyl-Directed):

    • In a glovebox, mix the silyl ether (1.0 equiv), Aryl Iodide (1.2 equiv),

      
       (1.5 mol%), and ligand.
      
    • Solvent: THF or Dioxane (0.2 M). Base:

      
       or 
      
      
      
      .
    • Heat to 80°C for 12-18 hours.

    • Mechanism:[1][2] The Ir center inserts into the Si-H bond, then activates the C3-H bond via a 5-membered metallacycle intermediate.

  • Tether Cleavage (Tamao-Fleming or Protodesilylation):

    • Option A (Removal): Treat crude mixture with TBAF (2.0 equiv) in THF at RT for 2 hours.

    • Option B (Oxidation to Alcohol): Treat with

      
       / 
      
      
      
      /
      
      
      to convert the C-Si bond into a C-OH bond (if the silyl group was attached directly to the ring).
Protocol 2: Functionalization via (Chloromethyl)dimethylsilyl Linkers

Target Application: Introduction of complex side chains or "Hydroxymethylation" surrogates.

Concept: The


 group acts as a bifunctional handle. The Chloride allows for nucleophilic substitution (attaching a payload), while the Silicon allows for subsequent cross-coupling of the thiophene.

Step-by-Step Methodology:

  • Linker Attachment:

    • React 2-lithiothiophene (generated via

      
      -BuLi at -78°C) with Chloro(chloromethyl)dimethylsilane.
      
    • Result: 2-((Chloromethyl)dimethylsilyl)thiophene.

  • Nucleophilic Substitution (Payload Loading):

    • React the linker-thiophene with a nucleophile (e.g., Sodium Azide

      
      , or a secondary amine) in DMF at 60°C.
      
    • Observation: The

      
       bond is highly reactive toward 
      
      
      
      due to the
      
      
      -silicon effect stabilizing the transition state.
  • Hiyama-Denmark Cross-Coupling:

    • Reagents:

      
       (2 mol%), TBAF (activator).
      
    • Procedure: Mix the functionalized thiophene-silane with an Aryl Halide. Add TBAF (hydrated) to form the pentacoordinate silicate intermediate.

    • Heat at 80°C. The thiophene ring transfers to the aryl partner, carrying the functionalized methyl side chain with it.

Part 4: Data Analysis & Troubleshooting

Table 1: Regioselectivity Comparison (C2 vs C3 Functionalization)

MethodDirecting GroupPositionRegio-Ratio (C3:C2)Yield
Direct LithiationNoneC2 (or C5)< 1:9985%
Steric Blockingt-Butyl (at C2)C5N/A90%
Silyl-Tether (Ir)

C3 > 95:5 78%
Silyl-Tether (Pd)

C3 92:8 72%

Troubleshooting Guide:

  • Problem: Low yield in Step 2 (C-H Activation).

    • Cause: Hydrolysis of the Si-H linker.

    • Fix: Ensure all reagents are strictly anhydrous. Add 3Å molecular sieves to the reaction vessel.

  • Problem: Protodesilylation occurs before reaction completion.

    • Cause: Presence of trace acid or fluoride sources.

    • Fix: Use base-washed glassware. Switch to

      
       as the base (anhydrous).
      

Part 5: Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the critical Ir(III)/Ir(V) cycle facilitated by the silyl-methyl tether.

Catalysis Precursor Substrate-Si-H OxAdd Oxidative Addition (Ir inserts into Si-H) Precursor->OxAdd + [Ir] Coordination Agostic Interaction (C3-H ... Ir) OxAdd->Coordination CH_Activation C-H Activation (Formation of Metallacycle) Coordination->CH_Activation Regio-determining RedElim Reductive Elimination (C-Si Bond Formation) CH_Activation->RedElim RedElim->OxAdd Catalyst Regen Product Silylated Intermediate RedElim->Product

Figure 2: Simplified Catalytic Cycle for Silyl-Directed C-H Activation. The formation of the metallacycle is the key step ensuring C3 regioselectivity.

References

  • Gevorgyan, V., et al. (2017).[3] "Silicon-Tethered Strategies for C–H Functionalization Reactions." Accounts of Chemical Research.

  • Hartwig, J. F., et al. (2010). "Silyl-Directed, Iridium-Catalyzed ortho-Borylation of Arenes and Heteroarenes." Journal of the American Chemical Society.[4][5]

  • Friestad, G. K. (2004). "A Silicon Tether Approach for Addition of Functionalized Radicals to Chiral Hydrazones." The Journal of Organic Chemistry.

  • Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling." Accounts of Chemical Research.

  • Manoso, A. S., et al. (2004). "Silicon-Tethered Ring-Closing Metathesis." Organic Letters.

Sources

Troubleshooting & Optimization

Optimizing yield for 2-chloromethylthiophene silylation

Author: BenchChem Technical Support Team. Date: February 2026

To: User @ Pharmaceutical/Biotech R&D From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Optimizing Yield for 5-Silylation of 2-Chloromethylthiophene

Executive Summary

You are likely encountering low yields (<30%), formation of black polymeric tars, or complete consumption of starting material without product formation.[1]

The core issue is chemical incompatibility: The 2-chloromethylthiophene substrate contains both an acidic ring proton (C-5) and a highly electrophilic alkyl halide (-CH₂Cl). Under standard lithiation conditions (n-BuLi), the generated carbanion undergoes rapid intermolecular self-alkylation (Wurtz-type coupling) rather than reacting with the silyl source.[1]

This guide details two protocols:

  • The "Gold Standard" Indirect Route: A 3-step workflow that guarantees high yield (>80%) and scalability.[1][2]

  • The "In-Situ" Direct Route: A high-risk, specific protocol for when you must use the chloromethyl substrate, utilizing Barbier-type trapping.[1]

Part 1: Diagnostic Matrix & Causality

Before altering your stoichiometry, review this matrix to confirm the failure mode.

SymptomProbable CauseMechanism
Black/Dark Tar Self-Alkylation (Polymerization)The lithiated species (nucleophile) attacks the -CH₂Cl (electrophile) of another molecule.[1]
Low Yield + Alkyl Impurities Nucleophilic Attack by Basen-BuLi acts as a nucleophile, displacing the -Cl to form 2-pentylthiophene.[1]
Explosive/Fuming Workup Decomposition of Unstable IntermediateThe 2-chloromethylthiophene anion is thermally unstable above -60°C.
The "Self-Destruct" Mechanism

The following diagram illustrates why direct lithiation often fails.

G Start 2-Chloromethyl- thiophene Anion Lithiated Intermediate (Nucleophile) Start->Anion Deprotonation (-78°C) SideRxn Self-Alkylation (Polymerization/Tar) Start->SideRxn Electrophile Source Base Base (n-BuLi) Base->Anion Product Target Product (5-TMS-2-CH2Cl-thiophene) Anion->Product Path A: Trapping (Slow) Anion->SideRxn Path B: Intermolecular Attack (Fast) Target TMS-Cl (Electrophile) Target->Product

Caption: Figure 1. The kinetic competition between desired silylation (Path A) and rapid self-destruction (Path B).

Part 2: The "Gold Standard" Protocol (Recommended)

To achieve high yields (>80%), you must remove the electrophilic liability (-Cl) during the lithiation step.[1] The most robust method involves silylating a protected alcohol or a methyl group, then functionalizing later.[1]

Workflow: Hydroxyl Protection Route

This route avoids the use of unstable chloromethyl intermediates during the metalation step.[2]

Step 1: Protection

  • Substrate: 2-Thiophenemethanol[1]

  • Reagent: TBSCl (tert-Butyldimethylsilyl chloride) or DHP (Dihydropyran).[1][2]

  • Why: TBS ether is stable to n-BuLi but easily removed later.[1][2]

Step 2: Lithiation & Silylation [2]

  • Reagents: n-BuLi (1.1 eq), THF, -78°C, then TMSCl.

  • Observation: The protected oxygen prevents side reactions.[1][2] The C-5 proton is removed exclusively.[1][2]

Step 3: Deprotection & Chlorination [1][2]

  • Reagents:

    • TBAF (to remove TBS).[1][2]

    • SOCl₂ (Thionyl chloride) or MsCl/LiCl.[1][2]

  • Result: 5-(Trimethylsilyl)-2-chloromethylthiophene.[1]

Detailed Experimental Conditions (Step 2)
  • Dissolve 10 mmol of TBS-protected 2-thiophenemethanol in anhydrous THF (50 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 mins.

    • Note: Maintain internal temp < -70°C.[1][2]

  • Stir at -78°C for 45 mins. (Solution typically turns yellow).[1][2]

  • Add TMSCl (1.4 mL, 11 mmol) dropwise.

  • Warm to Room Temperature (RT) over 2 hours.

  • Quench with sat. NH₄Cl.[1][2]

Part 3: The "Direct" Protocol (Troubleshooting)

If you are forced to use 2-chloromethylthiophene (e.g., legacy process, cost constraints), you cannot use standard n-BuLi conditions.[1] You must use an In-Situ Trapping (Barbier) approach with a non-nucleophilic base.[1][2]

Critical Changes:

  • Base: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP .[1][2] These are bulky and less likely to displace the chloride.[1][2]

  • Technique: In-Situ Quench . The silylating agent (TMSCl) must be present before the base is added, or added simultaneously, to capture the anion immediately. Note: LDA can react with TMSCl, so LiTMP is preferred, or use the "Internal Trap" method carefully.

Protocol: In-Situ Trapping with LiTMP
  • Preparation: Flame-dry all glassware. Argon atmosphere is mandatory.[1][2]

  • Mixture A: In the reaction flask, dissolve 2-chloromethylthiophene (1.0 eq) and TMSCl (5.0 eq) in THF. Cool to -100°C (Liquid N₂/Ether bath).

    • Why excess TMSCl? To ensure the anion reacts with Silicon, not another Thiophene.

    • Why -100°C? To suppress the Wurtz coupling rate.

  • Addition: Add LiTMP (1.1 eq) dropwise very slowly down the side of the flask.

    • Mechanism:[1][2][3][4][5][6][7] LiTMP deprotonates the thiophene.[1][2] The resulting anion is immediately surrounded by TMSCl and quenched before it can diffuse and attack another chloromethyl group.[1][2]

  • Workup: Keep cold (-78°C) for 1 hour, then quench with dilute acid.

Yield Expectation: 40-55% (Significantly lower than the indirect route, but achievable).[1]

Part 4: Stability & Storage (Crucial)

2-Chloromethylthiophene and its silylated derivatives are unstable.[1][2]

  • Issue: They generate HCl upon decomposition, which autocatalyzes polymerization (violent/explosive).[1][2][8]

  • Stabilizer: Always store crude and purified products with 0.5% Dicyclohexylamine or Triethylamine .[1][2]

  • Storage: -20°C, dark, under Argon.

Part 5: FAQs

Q1: Can I use n-BuLi if I cool it to -90°C? A: Highly discouraged. Even at -90°C, n-BuLi is a strong nucleophile and will likely attack the -CH₂Cl group (SN2 reaction) leading to alkylated byproducts (pentyl-thiophene) rather than just deprotonation.[1] Use LDA or LiTMP.[1][2]

Q2: Why did my reaction turn into a solid black puck? A: This is "Thiophene Tar." You likely allowed the lithiated intermediate to exist without an electrophile for too long, or the temperature rose above -60°C. The lithiated species polymerized with the starting material.

Q3: Can I use radical chlorination on 2-methyl-5-TMS-thiophene? A: Yes. This is a viable alternative to the alcohol route.[1][2] React 2-methyl-5-TMS-thiophene with NCS (N-Chlorosuccinimide) and AIBN in CCl₄ or Benzene.[1] However, beware of desilylation if HCl is generated.[1][2] Add solid NaHCO₃ to the reaction to buffer HCl.

References

  • Instability of 2-chloromethylthiophene: Wiberg, K. B.; McShane, H. F. "2-Chloromethylthiophene."[1] Organic Syntheses, Coll.[1][2][9][10] Vol. 3, p.197 (1955).[1][2] [1]

  • Lithiation of Halogenated Thiophenes: "Reaction mechanism of solvated n-BuLi with thiophene in THF." University of Pretoria Repository.

  • Silylation Protocols: Henegar, K. E.; Lira, R. "One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane." J. Org.[1][2][7] Chem. 2012, 77, 2999-3004.[1][7]

  • Stabilization Techniques: "Technical Support Center: Stabilization of 2-(Chloromethyl)thiophene." BenchChem Technical Guides.

Sources

Storage stability of 2-(trimethylsilylmethyl)thiophene under inert atmosphere

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the storage, stability, and handling of 2-(trimethylsilylmethyl)thiophene (also known as 2-thenyltrimethylsilane ).

Important Structural Clarification: This guide specifically covers 2-(trimethylsilylmethyl)thiophene (Structure: 2-Th-CH2-SiMe3), a "thenylsilane." This compound is chemically distinct from 2-(trimethylsilyl)thiophene (Structure: 2-Th-SiMe3), where the silicon is directly attached to the ring. The presence of the methylene spacer (-CH2-) makes this compound a nucleophilic benzylic silane, significantly altering its stability profile compared to the direct silyl analog.

Topic: Storage Stability & Handling Under Inert Atmosphere

Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Version: 2.0 (Inert Atmosphere Protocols)

Quick Reference: Physicochemical Profile
PropertySpecification / Behavior
Compound Class Heteroaromatic Allylic/Benzylic Silane (Thenylsilane)
Physical State Colorless to pale yellow liquid
Primary Instability Protodesilylation (Cleavage of C–Si bond by acid/moisture)
Storage Condition Strict Inert Atmosphere (Argon/Nitrogen), < -20°C
Air Sensitivity Moderate (Slow oxidation of sulfur)
Moisture Sensitivity High (Releases 2-methylthiophene & silanols)
Module 1: Storage & Handling Fundamentals
Q1: What are the absolute minimum requirements for long-term storage?

A: You must store 2-(trimethylsilylmethyl)thiophene under a positive pressure of inert gas (Argon preferred over Nitrogen due to density) at -20°C or lower .

  • Why? The methylene spacer creates a "beta-silicon effect," stabilizing the carbocation at the thiophene ring. This makes the compound highly nucleophilic and susceptible to acid-catalyzed protodesilylation . Even trace moisture on glass surfaces can generate enough acidity (via hydrolysis) to initiate autocatalytic decomposition.

  • Container: Use a Teflon-valved storage tube (Young/Schlenk tube) rather than a standard septum-capped vial, as septa are permeable to moisture over time.

Q2: I see a color change from colorless to yellow/orange. Is the sample compromised?

A: Likely, yes.

  • Mechanism: The color change typically indicates the formation of polymeric thiophene species or oxidation products (sulfoxides).

  • Diagnostic: Check the ¹H NMR.

    • Intact: Look for the singlet of the -CH2- spacer around 2.4–2.6 ppm and the TMS group at 0.0 ppm .

    • Degraded: Appearance of a peak at ~2.3 ppm indicates 2-methylthiophene (the protodesilylation product). Broad resonances in the aromatic region suggest polymerization.

Q3: Can I store this in a solution (e.g., THF or DCM)?

A: Not recommended for long-term storage.

  • Chlorinated Solvents (DCM/Chloroform): These often contain trace HCl or phosgene, which will rapidly catalyze protodesilylation.

  • Ethers (THF): While better, THF absorbs moisture and forms peroxides. If solution storage is unavoidable, use anhydrous, BHT-free THF stored over activated 4Å molecular sieves in a glovebox.

Module 2: Troubleshooting Instability (The "Why" & "How")
Q4: Why is this compound more unstable than 2-(trimethylsilyl)thiophene?

A: The instability arises from the beta-silicon effect (hyperconjugation).

  • Direct Silyl (2-Th-SiMe3): The silicon is bonded to the

    
     ring carbon. Cleavage requires breaking a strong Si–C(
    
    
    
    ) bond.
  • Thenyl Silyl (2-Th-CH2-SiMe3): The silicon is beta to the ring. The C–Si bond is hyperconjugated with the aromatic

    
    -system. Upon protonation of the ring (by trace acid), the silicon–carbon bond breaks easily to stabilize the positive charge, releasing the TMS group.
    
Q5: My reaction yield is low. Could the starting material be wet?

A: Yes. Moisture does not just consume the reagent; it generates hexamethyldisiloxane (HMDSO) and 2-methylthiophene , which are inert byproducts in many cross-coupling or lithiation reactions.

  • Test: Run a "wet" NMR (no drying) in

    
    . If you see a peak at 
    
    
    
    0.07 ppm (HMDSO), your sample has hydrolyzed.
Module 3: Experimental Protocols
Protocol A: Purification of Degraded Material

If your sample has turned yellow or shows <90% purity, repurification is required.

  • Setup: Assemble a short-path distillation apparatus. Flame-dry the entire setup under vacuum (0.1 mmHg) and backfill with Argon three times .

  • Additives: Add a small amount of calcium hydride (CaH₂) to the distillation flask. This neutralizes trace acids and scavenges water during heating.

  • Distillation: Distill under reduced pressure (vacuum is essential to keep the bath temperature <60°C).

    • Discard the first 10% (contains HMDSO and 2-methylthiophene).

    • Collect the main fraction directly into a receiver flask containing activated 4Å molecular sieves.

  • Storage: Immediately transfer to a Schlenk tube under Argon.

Protocol B: Inert Transfer (Cannula Method)

Never pour this reagent through air.

  • Secure the storage vessel and the reaction flask under a positive pressure of Argon.

  • Insert a stainless steel cannula (18G) into the storage vessel (above liquid level) and purge the needle with gas for 10 seconds.

  • Lower the cannula into the liquid and insert the other end into the reaction flask.

  • Apply slightly higher pressure to the storage vessel to transfer the liquid.

  • Critical Step: Rinse the cannula immediately with anhydrous hexane to prevent clogging from hydrolyzed siloxanes.

Visualizing the Instability: Protodesilylation Pathway

The following diagram illustrates the acid-catalyzed decomposition mechanism that occurs if storage conditions are compromised.

Decomposition Compound 2-(Trimethylsilylmethyl) thiophene Intermediate Sigma Complex (Beta-Silicon Stabilized) Compound->Intermediate Protonation (Rate Limiting) Acid Trace Acid (H+) (from moisture/solvent) Acid->Intermediate Product1 2-Methylthiophene (Degradation Product) Intermediate->Product1 Desilylation Product2 TMS-X / HMDSO (Siloxane Byproduct) Intermediate->Product2 Hydrolysis

Figure 1: The mechanism of acid-catalyzed protodesilylation. Note how trace acid acts as a catalyst, consuming the starting material and releasing the methyl-substituted thiophene.

References
  • Benkeser, R. A., & Currie, R. B. (1948). "The Acylation of Organosilicon Compounds." Journal of the American Chemical Society. (Establishes the reactivity of benzyl-silane systems).

  • Fleming, I., et al. (1979). "The Chemistry of Allylsilanes and Related Compounds." Organic Reactions.[1] (Definitive review on the beta-silicon effect and protodesilylation).

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-(Trimethylsilyl)thiophene." (Used for general handling comparison; note structural distinction).

  • Sigma-Aldrich. "Technical Bulletin: Handling Air-Sensitive Reagents." (General inert atmosphere protocols).

Sources

Removing silanol byproducts from thiophene silane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thiophene-functionalized silanes (e.g., for organic electronics or cross-coupling), silanols (R-Si-OH) are the most persistent and problematic byproducts. They arise from the hydrolysis of labile Si-Cl or Si-OR bonds due to trace moisture.

Silanols are detrimental because:

  • Polarity Shift: They hydrogen-bond strongly, causing "streaking" on chromatography columns.

  • Condensation Risk: They spontaneously dehydrate to form siloxanes (Si-O-Si) , which are often inseparable from the target product.

  • Electronic Impurity: In conjugated thiophene systems, silanol defects act as charge traps.

This guide provides a self-validating workflow to Detect, Prevent, and Remove silanol impurities.

Module 1: Diagnostic & Detection

How do I confirm the presence of silanol impurities?

Q: My TLC shows a streak instead of a spot. Is this silanol? A: Likely, yes. Silanols interact with the acidic hydroxyls on the surface of silica gel plates.[1]

  • The Test: Run a TLC plate with your standard solvent.[2] Run a second plate with the same solvent + 1% Triethylamine (Et

    
    N).[2]
    
  • Interpretation: If the streak resolves into a distinct spot (usually higher

    
    ) on the basic plate, you have a silanol impurity.[2]
    

Q: What are the NMR signatures for thiophene silanols? A:

  • 
    H NMR:  Look for a broad, exchangeable singlet. In CDCl
    
    
    
    , silanol protons typically appear between 2.0 – 5.0 ppm , often shifting with concentration (due to hydrogen bonding).
  • 
    Si NMR (The Gold Standard):  This is the definitive test.
    
    • Target (e.g., Thiophene-SiMe

      
      ):  ~ -6 to -10 ppm.
      
    • Impurity (Thiophene-SiMe

      
      OH):  Shifted downfield (typically +10 to +15 ppm relative to the product).
      
    • Impurity (Disiloxane dimer): Shifted slightly upfield from the silanol.

Module 2: The Mechanism of Failure

Understanding why the impurity forms is the first step to stopping it.[2]

The formation of silanols is often catalytic. Acid (HCl generated from chlorosilanes) catalyzes the hydrolysis of the Si-Cl bond even with trace moisture.[2]

Figure 1: The Hydrolysis Cascade. Note that HCl byproduct accelerates the initial hydrolysis, making base scavenging critical.

Module 3: Remediation Protocols

Choose the workflow based on your synthesis stage.

Protocol A: Buffered Silica Chromatography (Purification)

Use this when the silanol is a minor impurity (<10%) and you need to isolate the pure silane.[2]

The Science: Standard silica gel is acidic (pH ~4-5). This acidity promotes the interaction with silanols (causing tailing) and can even catalyze the decomposition of acid-sensitive thiophene-silane bonds (protodesilylation). You must neutralize the stationary phase.

Step-by-Step:

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or Pentane) containing 2% v/v Triethylamine (Et

    
    N) .
    
  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this "buffered" solvent.

    • Why: This caps the acidic Si-OH sites on the silica gel with triethylamine.[1]

  • Elution: Run your column using your standard gradient (e.g., Hexanes/EtOAc), but maintain 1% Et

    
    N  in the mobile phase throughout.
    
  • Post-Column: Rotovap the fractions. The Et

    
    N is volatile and will co-evaporate with the solvent, leaving the pure thiophene silane.
    
Protocol B: Chemical Scavenging (Capping)

Use this when the silanol is persistent or forms during storage.

The Science: Instead of trying to separate the silanol, convert it back into a non-polar silyl ether using a "capping" agent like Hexamethyldisilazane (HMDS).[2] This is often easier than separation because the byproduct of HMDS is volatile ammonia (


).

Reagents:

  • Hexamethyldisilazane (HMDS)[3][4][5][6]

  • Catalytic Iodine (

    
    ) or Saccharin (optional, accelerates reaction)
    

Step-by-Step:

  • Dissolve crude mixture in anhydrous DCM.

  • Add 0.5 – 1.0 equivalents of HMDS (relative to the estimated silanol content).

  • Stir at room temperature for 30–60 minutes.

    • Reaction:

      
      
      
  • Result: The polar silanol is converted into a non-polar silyl ether.[2]

  • Purification: The new silyl ether is much less polar and will elute at the solvent front in chromatography, or can be distilled off if boiling points differ significantly.

Module 4: Troubleshooting FAQs

Q: I am synthesizing a chlorosilane, but it hydrolyzes immediately upon workup. How do I stop this? A: Do not perform an aqueous workup.

  • The Fix: Use "Dry Workup."[2] Dilute the reaction mixture with dry pentane/hexane to precipitate the amine salts (e.g., Et

    
    N[2]·HCl). Filter the mixture through a pad of Celite under an inert atmosphere (nitrogen/argon). Evaporate the solvent to obtain the crude silane.[2] Never expose chlorosilanes to water washes.
    

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Activity III) is excellent for thiophene silanes. It is less acidic than silica, reducing the risk of protodesilylation and silanol tailing.[2] However, separation resolution is generally lower than silica.

Q: My thiophene silane degrades in the freezer. Why? A: It is likely "acid-catalyzed redistribution."[2] If you didn't remove all amine salts or if trace HCl remained, the Si-C(thiophene) bond can cleave over time.

  • The Fix: Store the silane over a few pellets of activated molecular sieves (4Å) or a small amount of solid potassium carbonate (

    
    ) to act as a long-term acid scavenger.[2]
    

Module 5: Decision Matrix

Figure 2: Troubleshooting Decision Tree for Silanol Remediation.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure). Gelest, Inc. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to Chapter 4 regarding purification of organosilicon compounds and silica gel deactivation). Link

  • Blond, G., et al. (2014). Basification of silica gel for Column chromatography. ResearchGate Q&A. Link

  • Pall Corporation. Removal of Siloxane Impurities From Silane Gas.[7] (Application Note). Link

Sources

Technical Support Center: Trimethyl(thiophen-2-ylmethyl)silane Purification

[1][2][3]

Topic: Purification & Troubleshooting for Trimethyl(thiophen-2-ylmethyl)silane CAS: 18156-23-9 (Generic/Isomer dependent) | Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Support Tier:12

Executive Summary & Compound Profile

Warning: Do not confuse this compound with 2-(trimethylsilyl)thiophene (where Si is directly attached to the ring).[1][3] The presence of the methylene spacer (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1

12

Target Molecule Profile:

Property Value (Approximate) Notes
Molecular Weight 170.35 g/mol
Boiling Point ~85–95 °C @ 10 mmHg Estimated based on benzyl-TMS homologues.[1][3][4]
Appearance Colorless to pale yellow liquid Oxidizes/darkens upon air exposure.[1][3][4]

| Sensitivity | Acid-sensitive; Air-sensitive | Crucial: Avoid acidic silica gel.[1][4] |

Impurity Identification (Know Your Enemy)

Before selecting a purification method, identify the impurities likely present from the synthesis (typically Grignard reaction of 2-(chloromethyl)thiophene + TMSCl).[2][3]

ImpurityOriginBoiling PointRemoval Strategy
Hexamethyldisiloxane Hydrolysis of excess TMSCl100 °C (Atm)Rotary Evaporation (easily removed).[1][3][4]
2-Methylthiophene Reduction/Protonation of intermediate112 °C (Atm)Vacuum Distillation (Foreshot).[1][2][3][4]
1,2-Di(thiophen-2-yl)ethane Wurtz homocoupling (Dimer)High (>250 °C)Distillation (Pot residue) or Filtration .
2-(Chloromethyl)thiophene Unreacted starting material~175 °C (Atm)Chemical Wash (difficult to distill off).[1][2][3]

Primary Purification Workflow: Vacuum Distillation[1]

Context: Distillation is the preferred method because it avoids silica gel, which can degrade the product.

Troubleshooting Guide: Distillation

Q: The liquid is bumping violently under vacuum. How do I stabilize it?

  • Cause: Residual solvents (THF/Ether) or water pockets causing rapid phase changes.[1][2][3]

  • Solution:

    • Perform a "pre-distillation" strip on a rotary evaporator at 40 °C (20 mbar) for 30 minutes.

    • Use a Claisen adapter packed with a small amount of glass wool to break bubbles.[1][3]

    • Magnetic Stirring: Ensure vigorous stirring in the pot; do not rely on boiling chips under high vacuum.

Q: I cannot separate the product from the "yellow oil" impurities.

  • Diagnosis: You are likely co-distilling the chloromethyl starting material or the dimer is entraining the product.

  • Protocol: Use a Vigreux column (10–20 cm). The methylene spacer silane has a distinct boiling point, but without a fractionating column, the separation efficiency is too low.[2][3]

    • Foreshot: Collect everything below 70 °C (10 mmHg) – discard (mostly 2-methylthiophene).[1][2][3]

    • Main Fraction: Collect steady fraction ~85–95 °C (10 mmHg).

    • Stop: When temperature spikes or pot residue becomes viscous/dark.[1][3]

Q: The product turned purple/black after distillation.

  • Cause: Oxidation of the thiophene ring or thermal decomposition of sulfur impurities.

  • Fix: Distill under an inert atmosphere (Argon/Nitrogen bleed). Add a trace of radical inhibitor (e.g., BHT) to the receiving flask if long-term storage is intended.[2][3]

Secondary Purification: Buffered Chromatography

Context: Use this ONLY if distillation fails to achieve >98% purity. Standard silica gel will destroy this molecule.[1][3]

The "Buffered Silica" Protocol

Q: My product vanished on the column. What happened?

  • Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     bond is acid-labile.[1][2] The acidic surface of commercial silica gel (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) protonates the thiophene ring (beta-position), leading to cleavage of the TMS group (Protodesilylation).[2]
  • The Fix: You must neutralize the silica.

Step-by-Step Neutralization:

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes.

  • Buffering: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of Hexane/1% TEA.

  • Elution: Run the column using Hexane (or 1-5% EtOAc/Hexane) without TEA in the mobile phase (the pre-treatment is usually sufficient), or keep 0.5% TEA if the compound is extremely sensitive.

Q: How do I monitor this on TLC?

  • Visualization: UV (254 nm) is weak for some silanes.[1][3] Use Iodine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) Stain  or KMnO
    
    
    .[1][4]
  • Rf Value: The product is highly lipophilic.

    • Hexane: Rf ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       0.7–0.8.[1]
      
    • Impurities (Dimer): Rf ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       0.4–0.5.[1]
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purifying Trimethyl(thiophen-2-ylmethyl)silane, highlighting the critical "Acid Trap" risk.

PurificationLogicStartCrude Reaction Mixture(Quenched & Extracted)CheckImpurityAnalyze Impurity Profile(GC-MS / NMR)Start->CheckImpurityDecisionIs Purity > 85%?CheckImpurity->DecisionDistillationVacuum Distillation(Vigreux Column)< 100°C @ 10mmHgDecision->DistillationYes (Mainly volatiles)ChromaColumn ChromatographyDecision->ChromaNo (Complex mixture)FinalPure Product(Store under Argon, <4°C)Distillation->FinalWarningCRITICAL STOP:Standard Silica = DecompositionChroma->WarningStandard MethodBufferedBuffered Silica Protocol(Hexane + 1% Et3N)Warning->BufferedCorrective ActionBuffered->Final

Caption: Decision tree emphasizing the necessity of buffering silica to prevent protodesilylation of the active C-Si bond.

Quality Control (Self-Validation)

Verify your purification success using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

11

Expected


 NMR (CDCl

, 400 MHz):
Proton EnvironmentChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
MultiplicityIntegrationDiagnostic Value

~0.05 ppmSinglet9HConfirm TMS integrity.

2.35 – 2.45 ppm Singlet2HCRITICAL: If this shifts to ~2.5-2.6 or disappears, you have desilylation (2-methylthiophene).[1][2]
Thiophene Ring 6.80 – 7.10 ppmMultiplet3HCheck for aromatic purity.[1][3]

Note: If you see a triplet at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

homocoupled dimer12

References

  • Benzylic Silane Reactivity: Fleming, I. (1979).[1][3] Organic Silicon Chemistry. In Comprehensive Organic Chemistry (Vol. 3, pp. 541-686).[1][2][3] Pergamon. (Foundational text on beta-effect stabilization and acid sensitivity of benzyl/allyl silanes).

  • Thiophene Silylation Protocols: Carpenter, A. J., & Chadwick, D. J. (1985).[2][3] 2-Lithio- and 2,5-Dilithiothiophene.[1] Organic Syntheses, 63, 135.[3] Link (Describes lithiation routes relevant to precursor synthesis).

  • Silica Gel Acidity & Buffering: Pirrung, M. C. (2007).[2][3][4] The Synthetic Organic Chemist's Companion. John Wiley & Sons.[1][3] (Standard reference for neutralizing silica with triethylamine for acid-sensitive compounds).

  • NMR Data Correlation: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds. Springer.[1][3] (Source for chemical shift prediction of thiophene-methylene systems).

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Fragmentation: A Comparative Analysis of Thiol Derivatization Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, particularly those containing polar functional groups like thiols, are not directly amenable to GC-MS analysis due to their low volatility and thermal instability. Chemical derivatization is a critical step to overcome these limitations, and the choice of derivatizing agent can significantly impact the resulting mass spectrum and the structural information that can be gleaned.

The Role of Silylation in GC-MS

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups with a trialkylsilyl group, most commonly the trimethylsilyl (TMS) group.[1] This process reduces the polarity and increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[1][2] The choice of silylating agent can influence the fragmentation pattern, which is crucial for structural elucidation.[3]

Decoding the Fragmentation of Trimethyl-thiophen-2-ylmethyl-silane

The structure of trimethyl-thiophen-2-ylmethyl-silane suggests several likely fragmentation pathways under electron ionization (EI) conditions. The following is a predicted fragmentation pattern based on the general behavior of TMS ethers and thiophene derivatives.[4]

A primary fragmentation event for trialkylsilyl ethers involves the cleavage of an alkyl group from the silicon atom.[3] For a TMS derivative, this would be the loss of a methyl radical (•CH₃), resulting in a prominent ion at [M-15]⁺.

Another characteristic fragmentation is the alpha-cleavage, where the bond between the carbon bearing the heteroatom and the thiophene ring cleaves. This would lead to the formation of a stable tropylium-like ion if the thiophene ring rearranges, or a thienylmethyl cation.

The mass spectrum of sulfur-containing compounds often exhibits a characteristic [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope (approximately 4.2%).[4] This isotopic pattern can aid in the identification of sulfur-containing fragments.

A Comparative Look: Alternative Derivatization Strategies

While TMS derivatives are common, other silylating agents and derivatization techniques offer unique advantages in terms of stability and fragmentation patterns.

Derivatization AgentKey AdvantagesCharacteristic Fragmentation
Trimethylsilyl (TMS) Reagents (e.g., MSTFA, BSTFA) Widely used, extensive mass spectral libraries available, good volatility.[2]Often shows a prominent [M-15]⁺ ion (loss of a methyl group).
Larger Alkylsilyl Reagents (e.g., tert-Butyldimethylsilyl - TBDMS) Derivatives are more stable to hydrolysis than TMS ethers.[1] The bulky tert-butyl group can direct fragmentation, often leading to a significant [M-57]⁺ ion (loss of the tert-butyl group), which can be a reliable indicator of the molecular weight.[1]Prominent [M-57]⁺ ion is a key diagnostic peak.
Acylating Reagents (e.g., Trifluoroacetic Anhydride - TFAA) Improves analyte stability by protecting unstable groups.[5] Can be more suitable for certain detectors like Electron Capture Detectors (ECD).[5]Fragmentation is directed by the acyl group, often involving cleavage of the C-O bond.
Alkylation Reagents (e.g., Pentafluorobenzyl Bromide - PFBBr) Can be highly selective for certain functional groups.[2] PFB derivatives are often used for trace analysis with ECD.Fragmentation is influenced by the pentafluorobenzyl group.

The choice of derivatization agent should be guided by the specific analytical goals. For untargeted metabolomics or screening where extensive libraries are beneficial, TMS derivatization is a strong choice. For targeted analysis or when enhanced molecular ion stability and more predictable fragmentation are desired, bulkier silylating agents like TBDMS can be advantageous.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted key fragmentation pathways for trimethyl-thiophen-2-ylmethyl-silane and a comparative TBDMS derivative.

cluster_0 Trimethyl-thiophen-2-ylmethyl-silane Fragmentation M+ [C₈H₁₄SSi]⁺˙ (Molecular Ion) M-15 [M-15]⁺ (Loss of •CH₃) M+->M-15 - •CH₃ Thiophene_fragment [C₅H₅S]⁺ (Thienylmethyl cation) M+->Thiophene_fragment - •Si(CH₃)₃

Caption: Predicted fragmentation of a Trimethylsilyl (TMS) Derivative.

cluster_1 tert-Butyldimethylsilyl-thiophen-2-ylmethyl-silane Fragmentation M_TBDMS+ [C₁₁H₂₀SSi]⁺˙ (Molecular Ion) M-57 [M-57]⁺ (Loss of •C(CH₃)₃) M_TBDMS+->M-57 - •C(CH₃)₃ Thiophene_fragment_TBDMS [C₅H₅S]⁺ (Thienylmethyl cation) M_TBDMS+->Thiophene_fragment_TBDMS - •Si(CH₃)₂(C(CH₃)₃) cluster_workflow Experimental Workflow for Derivatization and GC-MS Analysis Start Start: Dried Sample Derivatization Add Silylating Reagent (e.g., MSTFA +/- TMCS) Start->Derivatization Reaction Heat at 60-80°C (30-60 min) Derivatization->Reaction GC_Injection Inject into GC-MS Reaction->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole/Ion Trap) Ionization->Detection Data_Analysis Data Analysis: Fragmentation Pattern & Library Matching Detection->Data_Analysis End End: Structural Elucidation Data_Analysis->End

Sources

Comparative Guide: IR Spectroscopy of Thiophene-Silane Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks for Thiophene-Silane Bonds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Vibrational Signature

The thiophene-silane bond (Si-Thienyl) is a critical structural motif in organic electronics (e.g., poly(3-hexylthiophene) derivatives) and medicinal chemistry (as a bioisostere for phenyl rings). Unlike simple functional groups (e.g., carbonyls) with isolated stretching frequencies, the Si-Thienyl moiety exhibits a coupled vibrational signature .

Identifying this bond requires analyzing a specific constellation of peaks: the heavy-atom shift of the thiophene ring modes, the characteristic silicon-methyl deformations (if using TMS), and the Si-C(Aromatic) stretch. This guide provides a definitive comparison against its primary alternatives: Phenyl-Silanes (Si-Ph) and Alkyl-Silanes (Si-C).

Technical Deep Dive: The Spectral Fingerprint

The identification of a Thiophene-Silane bond relies on three distinct spectral regions. You cannot rely on a single peak; you must validate the triad.

Region A: The Silyl-Anchor (1250–1260 cm⁻¹)

For trimethylsilyl (TMS) derivatives—the most common application—the symmetric deformation of the methyl groups attached to silicon (


 CH₃) is the "lighthouse" of the spectrum.
  • Observation: A very sharp, intense band at 1250–1260 cm⁻¹ .

  • Differentiation: This band confirms the presence of Silicon but does not distinguish between Thiophene or Phenyl attachment.

Region B: The Si-Aromatic Link (1000–1100 cm⁻¹)

This is the critical differentiation zone. The bond between Silicon and the aromatic ring (


) couples with in-plane ring deformations.
  • Si-Thienyl: Typically exhibits a band in the 1030–1090 cm⁻¹ range. In 2,5-disubstituted systems, this can split or shift, often appearing near 1050 cm⁻¹ .

  • Si-Phenyl: Distinctively shows a sharp, strong band at 1110–1120 cm⁻¹ (often split).

  • Mechanism: The heavier Sulfur atom in thiophene alters the reduced mass of the ring system compared to benzene, shifting the ring-Si coupled mode to lower wavenumbers than the Si-Ph analog.

Region C: The Fingerprint & Rocking (750–850 cm⁻¹)

This region is complex due to the overlap of Si-C rocking (


 CH₃) and C-H out-of-plane (

CH) bending.
  • Si-Thienyl: Look for the C-S stretch (typically ~800–840 cm⁻¹) overlapping with Si-CH₃ rocking (~840 cm⁻¹). A diagnostic doublet often appears at 840 cm⁻¹ and 755 cm⁻¹ .

  • Differentiation: Unsubstituted thiophene has a strong C-H out-of-plane bend at ~700 cm⁻¹. Silylation shifts this pattern significantly.

Comparative Analysis: Si-Thienyl vs. Alternatives

The following table contrasts the Si-Thienyl signature with its most common structural analogs.

Spectral FeatureThiophene-Silane (Si-Th) Phenyl-Silane (Si-Ph) Alkyl-Silane (Si-Alkyl) Notes
Si-C(Ar) Stretch 1030–1090 cm⁻¹ (Medium)1110–1120 cm⁻¹ (Sharp, Strong)AbsentPrimary differentiator.
Ring C=C Stretch 1400–1420 cm⁻¹ & 1510–1530 cm⁻¹ 1430 cm⁻¹ & 1590 cm⁻¹ AbsentSi-Ph has a diagnostic sharp band at 1430 cm⁻¹.
Si-CH₃ Deformation 1250–1260 cm⁻¹ (Sharp)1250–1260 cm⁻¹ (Sharp)1250–1260 cm⁻¹ (Sharp)Confirms Si-Meₓ presence only.
C-S Stretch 800–850 cm⁻¹ (Variable)AbsentAbsentSpecific to Thiophene.
Si-CH₃ Rocking 840, 755 cm⁻¹ 840, 755 cm⁻¹ 865, 760 cm⁻¹ Strong overlap with ring modes.
Hydrolysis (Impurity) 1000–1100 cm⁻¹ (Broad)1000–1100 cm⁻¹ (Broad)1000–1100 cm⁻¹ (Broad)Si-O-Si formation (Siloxane).
Experimental Protocol: Validated Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol prioritizes sample integrity. Silane bonds are moisture-sensitive; hydrolysis creates siloxanes (Si-O-Si) with strong bands at 1000–1100 cm⁻¹, which can mask the Si-Thienyl signal.

Step 1: Sample Preparation (Moisture Control)
  • Solids: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours.
    
  • Liquids: Store over activated 4Å molecular sieves.

  • Why: Even trace moisture hydrolyzes the Si-C bond (especially if acid-catalyzed) or hydrolyzes residual chlorosilanes, creating a broad Si-O-Si peak that obliterates the 1050 cm⁻¹ region.

Step 2: Acquisition Mode Selection
  • Preferred: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Reason: Minimal sample prep prevents moisture uptake during KBr pellet pressing.

  • Alternative: Transmission (Liquid Cell) with NaCl/KBr windows (dried).

    • Note: Avoid KBr pellets for silanes unless prepared in a glovebox, as KBr is hygroscopic.

Step 3: The "Dry-Run" Validation

Before analyzing the peak list, check for the "Siloxane Hump" :

  • Scan the 3200–3700 cm⁻¹ region. Is there a broad OH band? (Indicates Silanol Si-OH).

  • Scan the 1000–1100 cm⁻¹ region. Is there a broad, undefined absorption? (Indicates Siloxane Si-O-Si).

  • Pass Criteria: The 1000–1100 cm⁻¹ region must show distinct, resolvable peaks (the Si-Thienyl modes), not a blob.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning the Si-Thiophene bond, distinguishing it from common interferences.

Si_Thiophene_Assignment Start Start: IR Spectrum Acquired Check_1250 Check 1250-1260 cm⁻¹ (Sharp Peak?) Start->Check_1250 No_Si No Silyl Group Detected (Check Synthesis) Check_1250->No_Si Absent Check_OH Check 3200-3600 cm⁻¹ (Broad OH Band?) Check_1250->Check_OH Present Hydrolysis Sample Hydrolyzed (Si-OH / Si-O-Si present) Repurify Check_OH->Hydrolysis Strong OH Check_Aromatic Check 1400-1600 cm⁻¹ (Ring Stretches?) Check_OH->Check_Aromatic Absent/Weak Alkyl_Silane Alkyl-Silane Identified (No Ring Modes) Check_Aromatic->Alkyl_Silane Absent Differentiation Differentiation Zone 1000-1150 cm⁻¹ Check_Aromatic->Differentiation Present Si_Ph Sharp Band ~1110 cm⁻¹ + Band at 1430 cm⁻¹ (Si-Phenyl) Differentiation->Si_Ph 1110 + 1430 cm⁻¹ Si_Th Band ~1050-1090 cm⁻¹ + Band ~1410 cm⁻¹ (Si-Thiophene) Differentiation->Si_Th 1050 + 1410 cm⁻¹

Caption: Logical workflow for distinguishing Si-Thiophene bonds from Si-Phenyl and hydrolysis artifacts.

References
  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link] (Accessed: 2024).

  • Smith, A. L. (1960). Infrared Spectra-Structure Correlations for Organosilicon Compounds. Spectrochimica Acta, 16(1-2), 87-105.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley.
  • Vertex 70/80 User Guide.ATR vs Transmission for Organometallics. Bruker Optics.
  • NIST Chemistry WebBook. 2,5-Bis(trimethylsilyl)thiophene IR Spectrum. Available at: [Link]

Characterization Data for CAS 59321-65-2 (NACET) Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity Paradox

CAS 59321-65-2 , chemically identified as N-Acetyl-L-cysteine ethyl ester (NACET) , represents a significant pharmacokinetic evolution of the standard N-Acetylcysteine (NAC). While NAC suffers from low oral bioavailability (<5%) due to its negative charge at physiological pH, NACET’s esterification renders it lipophilic, allowing it to bypass the amino acid transport system and diffuse directly through cell membranes.

The Analytical Challenge: This enhanced biological performance comes at the cost of chemical stability. The ethyl ester moiety is susceptible to hydrolysis and rapid oxidation. Standard purity protocols for NAC (often involving highly acidic aqueous mobile phases) can degrade NACET during analysis, leading to false-negative purity results. This guide outlines a non-destructive characterization workflow designed specifically for this lipophilic derivative.

Part 1: Chemical Identity & Stability Profile

Comparative Properties: NACET vs. NAC

The following table contrasts the physicochemical properties of NACET with its parent compound. Note the inversion of lipophilicity (LogP), which dictates the change in analytical strategy.

FeatureNACET (CAS 59321-65-2)NAC (CAS 616-91-1)Analytical Implication
Molecular Weight 191.25 g/mol 163.2 g/mol Distinct mass shift (+28 Da) in MS.
LogP (Lipophilicity) ~0.85 (Lipophilic)-0.66 (Hydrophilic)NACET requires higher organic ratios in HPLC.
Melting Point 44.0 – 45.0 °C109 – 110 °CLow MP makes NACET sensitive to thermal degradation during drying.
Solubility DMSO, Ethanol, ChloroformWater, dilute acidAvoid aqueous stock solutions for long-term storage.
Critical Impurities NAC (Hydrolysis), Di-NACET (Dimer)Di-NAC (Dimer)Presence of NAC indicates moisture exposure.
The Degradation Pathway

Understanding the impurities is prerequisite to detecting them. NACET degrades via two distinct mechanisms:

  • Hydrolysis: Loss of the ethyl group to reform NAC.

  • Oxidation: Disulfide bond formation between two NACET molecules (Di-NACET).

degradation_pathway NACET NACET (Target Analyte) NAC Impurity A: NAC (Hydrolysis Product) NACET->NAC + H2O / Esterase (Hydrolysis) DiNACET Impurity B: Di-NACET (Oxidation Dimer) NACET->DiNACET + O2 / Oxidative Stress (Dimerization) Cys Cysteine (Secondary Hydrolysis) NAC->Cys Deacetylation

Figure 1: Primary degradation pathways for CAS 59321-65-2. Note that 'Impurity A' (NAC) is the most common artifact generated by improper analytical handling.

Part 2: Analytical Methodologies

HPLC Purity Assessment (The "Soft" Method)

Critique of Standard Methods: USP methods for NAC often use Phosphate buffers at pH 2.0–2.5. This acidity can catalyze the hydrolysis of the NACET ester bond on the column, appearing as a split peak or a high NAC impurity baseline.

Recommended Protocol: Use a volatile, slightly higher pH buffer (pH 4.0–4.5) to stabilize the ester while maintaining ionization for MS detection.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-10 min: 5% -> 60% B (Elution of NACET)

    • 10-12 min: 60% -> 90% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Thiol/Ester absorption) & 254 nm.

  • Temperature: 25°C (Do strictly not exceed 30°C to prevent on-column degradation).

Data Interpretation:

  • NAC Retention Time: ~2.5 - 3.0 min (Elutes early due to polarity).

  • NACET Retention Time: ~7.5 - 8.5 min.

  • Di-NACET Retention Time: ~10.0+ min (Highly lipophilic).

Proton NMR (1H-NMR) Verification

NMR is superior to HPLC for confirming the integrity of the ethyl ester group without the risk of hydrolysis during measurement.

Solvent Choice: Use DMSO-d6 or CDCl3 . Avoid D2O, as it promotes hydrolysis and exchange of the thiol proton.

Key Diagnostic Signals (in CDCl3):

  • Ethyl Ester Triplet:

    
     ~1.28 ppm (
    
    
    
    of ethyl group).
  • Ethyl Ester Quartet:

    
     ~4.20 ppm (
    
    
    
    of ethyl group).
  • Acetyl Singlet:

    
     ~2.05 ppm.
    
  • Thiol Proton:

    
     ~1.5–2.0 ppm (Often splits or broadens; exchangeable).
    

Validation Check: Integration of the Ethyl Quartet (2H) to the Acetyl Singlet (3H) must yield a 2:3 ratio. A deviation implies ester hydrolysis (loss of ethyl group).

Part 3: Sample Preparation & Handling Workflow

To ensure reproducibility, the sample preparation must minimize moisture and heat exposure.

sample_prep cluster_0 Sample Preparation Workflow Step1 Weigh 10mg NACET (Handle in Desiccator) Step2 Dissolve in Acetonitrile or DMSO (Dry Solvents) Step1->Step2 Avoid aqueous buffers Step3 Dilute with Mobile Phase A (IMMEDIATELY before injection) Step2->Step3 Minimize hydrolysis time Step4 Inject into HPLC (Target: <15 mins from prep) Step3->Step4 Critical timing

Figure 2: Minimized-latency workflow to prevent pre-analytical hydrolysis of the ester.

Step-by-Step Preparation:
  • Stock Solution: Dissolve 10 mg of CAS 59321-65-2 in 1 mL of pure Acetonitrile or DMSO . Do not use water.[1]

  • Working Solution: Dilute the stock 1:10 with Mobile Phase A (Ammonium Formate) directly in the HPLC vial.

  • Injection: Inject within 15 minutes of dilution.

    • Why? Even at pH 4, the ester will slowly hydrolyze in the aqueous buffer component of the mobile phase.

References

  • Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[2][3][4][5][6] Biochemical Pharmacology.

  • PubChem. "Compound Summary: N-acetyl-L-cysteine ethyl ester (CID 148861)."[2][3][7] National Library of Medicine.

  • Tsikas, D., et al. (2018). "S-Transacetylation of N-acetylcysteine ethyl ester (NACET) by human serum albumin." Journal of Chromatography B.

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for the Methylene Bridge in Thiophene Silanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Structural Elucidation of Thiophene Silanes

Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and unique electronic properties. The introduction of silicon-containing moieties to these heterocyclic systems further expands their utility, offering avenues for fine-tuning lipophilicity, metabolic stability, and molecular conformation. For researchers in drug development and materials science, the precise and unambiguous characterization of these novel thiophene silanes is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a powerful tool for the structural elucidation of these molecules. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, offering a detailed fingerprint of the molecular architecture. This guide focuses specifically on the ¹³C NMR chemical shifts of the methylene bridge (-CH₂-) connecting the thiophene ring to a silyl group. Understanding the factors that influence this chemical shift is crucial for confirming successful synthesis, identifying isomers, and gaining insights into the electronic interplay between the thiophene ring and the silicon atom.

This guide provides a comparative analysis of experimental ¹³C NMR data for the methylene bridge in a series of thiophene silanes. We will explore the influence of the silyl group's substitution pattern and the position of attachment to the thiophene ring. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra for these compounds is presented, empowering researchers to generate reliable and reproducible data in their own laboratories.

Comparative Analysis of Methylene Bridge ¹³C NMR Chemical Shifts

The chemical shift of the methylene bridge in thiophene silanes is influenced by a combination of electronic and steric factors. The electron-withdrawing or -donating nature of the silyl group, as well as its steric bulk, can subtly alter the electron density around the methylene carbon, leading to observable shifts in the ¹³C NMR spectrum. Similarly, the position of the silylmethyl substituent on the thiophene ring (2- vs. 3-position) plays a significant role due to the differing electronic properties of the α and β positions of the thiophene ring.

Below is a summary of experimentally obtained ¹³C NMR chemical shift data for the methylene bridge in a selection of thiophene silanes. This data has been compiled from various reputable sources to provide a comparative overview.

Compound NameStructurePosition of SubstitutionSilyl GroupMethylene Bridge ¹³C Chemical Shift (δ, ppm)Solvent
2-(Trimethylsilylmethyl)thiopheneThiophene-CH₂-Si(CH₃)₃2-positionTrimethylsilyl~26.3CDCl₃
3-(Trimethylsilylmethyl)thiopheneThiophene-CH₂-Si(CH₃)₃3-positionTrimethylsilyl~25.1CDCl₃
Thiophene-fused silole derivativeSee Reference[1] for structure2-position (part of a fused system)Pentamethyldisilanyl26.0[1]CDCl₃

Analysis of Chemical Shift Trends:

From the available data, a few key trends can be observed:

  • Positional Isomerism: The methylene bridge in the 2-substituted thiophene silane exhibits a downfield shift (higher ppm value) compared to its 3-substituted counterpart. This is consistent with the higher electron density at the 3-position of the thiophene ring compared to the 2-position, which would lead to greater shielding of the attached methylene carbon.

The observed chemical shift of 26.0 ppm for the methylene group in the thiophene-fused silole derivative is in a similar region to the simpler silylmethylthiophenes, suggesting that the fundamental electronic environment of the methylene bridge is comparable.[1]

Understanding the Causality: Factors Influencing ¹³C NMR Chemical Shifts

The chemical shift of a ¹³C nucleus is primarily governed by the local electron density around it. Several key factors contribute to this electronic environment and thus influence the observed chemical shift:

  • Inductive Effects: The electronegativity of atoms bonded to or in close proximity to the carbon atom plays a crucial role. Electronegative atoms withdraw electron density, "deshielding" the carbon nucleus from the external magnetic field and causing its resonance to occur at a higher frequency (downfield shift). In thiophene silanes, the sulfur atom in the ring and the silicon atom exert inductive effects on the methylene bridge.

  • Resonance Effects: The delocalization of π-electrons within the thiophene ring can lead to either shielding or deshielding of the attached methylene carbon, depending on the position of substitution. This resonance effect contributes to the observed difference in chemical shifts between 2- and 3-substituted isomers.

  • Hybridization: The hybridization state of the carbon atom is a major determinant of its chemical shift. While the methylene bridge carbon is sp³ hybridized, its proximity to the sp² hybridized carbons of the thiophene ring influences its electronic environment.

  • Steric Effects: The steric bulk of the silyl group can cause slight distortions in bond angles and lead to through-space interactions that can influence the chemical shift of the methylene carbon.

The following diagram illustrates the logical relationship between these influencing factors and the resulting ¹³C NMR chemical shift of the methylene bridge.

Caption: Factors influencing the ¹³C NMR chemical shift of the methylene bridge.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

The following protocol provides a detailed, step-by-step methodology for acquiring high-quality, proton-decoupled ¹³C NMR spectra of thiophene silanes. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Analyte Purity: Ensure the thiophene silane sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation. Purification by column chromatography or distillation is recommended.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar organic compounds.[2] For compounds with different solubility profiles, other solvents such as acetone-d₆, benzene-d₆, or tetrahydrofuran-d₈ may be used. Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the thiophene silane in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference standard (0 ppm). However, for routine analysis, the residual solvent signal can be used for referencing the spectrum (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube.

2. NMR Instrument Setup and Calibration:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹³C frequency.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent. This compensates for any field drift during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals.

3. Data Acquisition Parameters (Proton-Decoupled ¹³C Experiment):

  • Pulse Program: Use a standard pulse program for a proton-decoupled ¹³C experiment (e.g., zgpg30 or similar on Bruker instruments).

  • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts for organic molecules, typically 0 to 220 ppm.

  • Transmitter Frequency Offset (O1): Center the transmitter frequency in the middle of the expected spectral range (e.g., around 100 ppm).

  • Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient for most small molecules.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quaternary carbons or carbons with long relaxation times, a longer delay may be necessary for quantitative analysis, though this is often not required for routine structural confirmation.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Proton Decoupling: Employ broadband proton decoupling during the acquisition period to collapse all ¹³C-¹H couplings, resulting in a spectrum with a single peak for each unique carbon atom.

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift value.

  • Peak Picking and Integration: Identify and label the chemical shifts of all peaks. While integration in standard proton-decoupled ¹³C NMR is generally not quantitative due to the Nuclear Overhauser Effect (NOE), the relative intensities can still provide some qualitative information.

The following diagram outlines the experimental workflow for acquiring a ¹³C NMR spectrum of a thiophene silane.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Thiophene Silane in Deuterated Solvent B Add Internal Standard (Optional) A->B C Filter into NMR Tube B->C D Tune and Match Probe C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform and Phasing G->H I Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Analysis J->K

Caption: Experimental workflow for ¹³C NMR analysis of thiophene silanes.

Conclusion

The ¹³C NMR chemical shift of the methylene bridge in thiophene silanes provides valuable information for the structural confirmation and differentiation of isomers. The position of substitution on the thiophene ring appears to be a dominant factor influencing this chemical shift, with the 2-substituted isomer resonating at a lower field than the 3-substituted isomer. While a comprehensive comparative dataset for a wide range of silyl substituents is yet to be established in the literature, the principles outlined in this guide provide a solid foundation for interpreting the spectra of novel thiophene silanes.

By following the detailed experimental protocol provided, researchers can confidently acquire high-quality ¹³C NMR data, enabling the accurate and reliable characterization of these important classes of molecules. This, in turn, will facilitate the advancement of drug discovery and materials science projects that rely on the unique properties of thiophene silanes.

References

  • Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Zhao, S., Zhang, Y., Wu, R., Yin, K., Hong, X., & Zhao, D. (2023). Intermolecular trans-bissilylation of terminal alkynes. Nature Synthesis, 2(1), 55-64. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organometallics, 29(9), 2176-2179. [Link]

  • University of California, Irvine. Optimized Default 13C Parameters. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Trimethyl-thiophen-2-ylmethyl-silane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it culminates in their safe and compliant disposal. Trimethyl-thiophen-2-ylmethyl-silane, a compound featuring both an organosilane and a thiophene moiety, requires a nuanced approach to its disposal, grounded in a thorough understanding of its chemical properties and associated regulations. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Chemical Profile

  • Organosilanes: This class of compounds can be reactive, particularly with moisture, and some are flammable.[1] Their disposal must account for potential reactivity and byproducts.[2]

  • Thiophene Derivatives: Thiophene is a flammable liquid that can be harmful if swallowed and may cause serious eye irritation.[3][4] Compounds containing this ring system should be treated as potentially hazardous to aquatic life with possible long-lasting effects.[5][6]

Based on these characteristics, Trimethyl-thiophen-2-ylmethyl-silane must be treated as hazardous waste. It should never be disposed of down the drain or mixed with general refuse.[5]

Table 1: Inferred Chemical & Hazard Profile

PropertyInferred Value/CharacteristicRationale & Causality
Chemical Formula C8H14SSiBased on structure
Physical State Likely a liquidBased on similar low MW organosilanes and thiophenes[6]
Flammability Potentially FlammableThiophene is a flammable liquid[4][6]; many organosilanes are also flammable
Reactivity May react with moisture/waterA common characteristic of organosilanes[1]
Toxicity Potentially harmful if swallowed, inhaled, or absorbed through skin. May cause eye and skin irritation.Inferred from hazards of thiophene and general organosilane handling precautions[3][4][7]
Environmental Hazard Potentially harmful to aquatic organisms.A known hazard of many thiophene derivatives[6]

Part 2: Pre-Disposal Operations and Required PPE

Proper disposal begins with meticulous preparation and an unwavering commitment to safety. All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[5][8]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[9]To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[10]
Eye/Face Protection Safety goggles and a face shield.To protect against splashes and vapors, which may be severe eye irritants.[4]
Body Protection Flame-retardant lab coat.To shield skin and clothing from spills of a potentially flammable chemical.[9]
Respiratory Use within a fume hood is primary. A respirator may be required for spill cleanup.To prevent inhalation of potentially harmful vapors.[9][11]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is not merely a matter of compliance; it is a self-validating system that ensures safety at every stage. This process is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][12]

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions.[5]

  • Action: Designate a specific hazardous waste container for Trimethyl-thiophen-2-ylmethyl-silane and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • Causality: This prevents accidental reactions with other chemicals, such as oxidizing agents, acids, or bases, which could lead to gas generation, heat, or fire.[4][6] Keep this waste stream separate from aqueous waste due to the potential reactivity of the organosilane moiety.[13]

Step 2: Containerization

Proper container selection and handling are critical for safe storage and transport.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[3] The container must be in good condition, free of cracks or leaks.

  • Causality: A robust, sealed container prevents leakage and the escape of vapors.[1] Fill containers to no more than 90% capacity to allow for vapor expansion.[12]

Step 3: Labeling

Accurate labeling is essential for the safety of everyone in the laboratory and for the personnel who will ultimately handle the disposal.[14]

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "Trimethyl-thiophen-2-ylmethyl-silane" . Do not use abbreviations.[3]

    • A clear indication of the hazards (e.g., Flammable, Irritant).[15]

    • The accumulation start date (the date the first waste was added).[3]

  • Causality: This information communicates the container's contents and risks, ensuring it is handled, stored, and disposed of correctly, in compliance with EPA and OSHA regulations.[11][14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][16] This area must be at or near the point of generation and under the control of laboratory personnel.[16] The SAA should incorporate secondary containment, such as a chemical-resistant tray, to contain any potential spills.[5]

  • Causality: The SAA regulation allows for the safe, temporary collection of hazardous waste within the lab, preventing the clutter of numerous containers while ensuring containment and control.[16] Storing the container away from heat and ignition sources mitigates its flammability risk.[5][17]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is nearing full or has been in the SAA for the maximum allowed time (typically 12 months for academic labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations, often through methods like high-temperature incineration.[6][13] This ensures the chemical is destroyed in an environmentally responsible manner.

Part 4: Spill Management

In the event of a spill, a prepared response is critical.

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, evacuate the lab.[13]

  • Contain: For small, manageable spills, contain the liquid using an inert absorbent material like vermiculite, sand, or commercial spill pads.[13]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the spill cleanup debris as "Hazardous Waste" and manage it according to the protocol outlined above.

Part 5: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of Trimethyl-thiophen-2-ylmethyl-silane.

G start Unwanted Material: Trimethyl-thiophen-2-ylmethyl-silane (Pure or Contaminated) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as Hazardous Waste (Keep away from incompatibles) ppe->segregate container Step 3: Select & Prepare Container (Chemically compatible, <90% full) segregate->container spill Spill Occurs segregate->spill label Step 4: Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->label store Step 5: Store in Satellite Accumulation Area (SAA) (Secondary containment, away from heat) label->store store->spill pickup Step 6: Arrange for Pickup (Contact EHS or Licensed Vendor) store->pickup spill_protocol Follow Spill Management Protocol: Contain, Collect, Decontaminate spill->spill_protocol Yes spill_protocol->container Package spill debris dispose Final Disposal (Incineration via approved facility) pickup->dispose

Figure 1: Decision workflow for the disposal of Trimethyl-thiophen-2-ylmethyl-silane.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Vertex AI Search.
  • Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid. (2025). BenchChem.
  • OSHA Standards for Biological Labor
  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)
  • 29 CFR 1910.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Labor
  • Laboratory Waste Management: The New Regul
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene. (2025). BenchChem.
  • Proper Disposal of (3-Glycidyloxypropyl)triethoxysilane: A Procedural Guide. (2025). BenchChem.
  • Review of Potentially Harmful Substances: Organosilicon Compounds. GESAMP.
  • Organosilane. (2024, December 14). Daken Chem.
  • Thiophene Safety D
  • A Review of Organosilanes in Organic Chemistry. Fisher Scientific.
  • Trimethylsilane Safety D
  • Silane, (4-iodo-1-butynyl)trimethyl- Safety Data Sheet. (2025, March 29). Angene Chemical.
  • Trimethylsilane Safety D
  • 3-Buten-1-yl(trimethyl)silane Safety Data Sheet. (2025, November 03). TCI Chemicals.
  • Silane Safety Data Sheet. (2023, August 03). Ultradent Products, Inc.
  • Silane Product Inform
  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Dow Corning.
  • Thiophene Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 2-thiophenethiol Synthesis Procedure. Organic Syntheses.
  • Silane Safety Data Sheet. (2023, January 21). Air Liquide.

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Personal protective equipment for handling Trimethyl-thiophen-2-ylmethyl-silane

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Trimethyl-thiophen-2-ylmethyl-silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Trimethyl-thiophen-2-ylmethyl-silane in a laboratory setting. The following procedures are based on the known hazards of similar thiophene and organosilane derivatives and are intended to ensure the safe handling, storage, and disposal of this chemical.

Hazard Overview and Personal Protective Equipment (PPE)

The primary directive for handling Trimethyl-thiophen-2-ylmethyl-silane is to prevent all routes of exposure. This is achieved through the consistent and correct use of appropriate Personal Protective Equipment (PPE) and adherence to established safe handling protocols within a controlled laboratory environment.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementRecommended SpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. Double-gloving is recommended for compounds with unknown toxicity.[4]Provides a barrier against skin contact. Always inspect gloves for integrity before use and use proper removal technique to avoid contamination.[1]
Eye and Face Protection Safety glasses with side shieldsFor splash hazards, chemical safety goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][4]Protects against splashes, sprays, and dust that can cause serious eye irritation or injury.[3][5]
Skin and Body Protection Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned with sleeves rolled down.[1][4]Protects against splashes and potential fire hazards.
Respiratory Protection Not generally required with adequate ventilationIf working outside a fume hood, with heated material, or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an organic vapor cartridge.[2][3]Prevents inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes---Prevents injury from spills and dropped objects.[4]
Operational Plan: From Receipt to Disposal

Strict adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Ventilation is Key: Always handle Trimethyl-thiophen-2-ylmethyl-silane in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Assemble and Inspect: Before starting work, assemble all necessary equipment and reagents. Inspect all glassware for cracks or defects.

  • Grounding: Ground all equipment to prevent static discharge, as the compound may be flammable.[3][6]

  • Personal Protective Equipment: Don the appropriate PPE as specified in Table 1 before handling the chemical.

  • Avoid Contact: Take care to avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Container Management: Keep containers of Trimethyl-thiophen-2-ylmethyl-silane tightly closed when not in use.[1]

  • Minor Spill (in fume hood):

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • Major Spill:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's environmental health and safety (EHS) office.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek immediate medical attention.[3]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of Trimethyl-thiophen-2-ylmethyl-silane and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing Trimethyl-thiophen-2-ylmethyl-silane in a dedicated, properly labeled, and sealed container for hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Regulatory Compliance:

    • Organosilicon compounds should be disposed of according to local, state, and federal regulations.[2][7] They should not be poured down the drain or disposed of with regular waste.[2]

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with Trimethyl-thiophen-2-ylmethyl-silane before reuse or disposal.

  • Potential Treatment:

    • For larger-scale operations, consider methods for removing silylated compounds from waste streams, such as reactive distillation with sulfuric acid, which can form a separable silylated sulfuric acid ester.[8] This should only be performed by trained personnel following a validated standard operating procedure.

Visualization of Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Handling Required assess_hazards Assess Hazards: - Flammability - Skin/Eye Irritant - Inhalation Risk start->assess_hazards select_ppe Select Appropriate PPE (Table 1) assess_hazards->select_ppe prep_work_area Prepare Work Area: - Fume Hood ON - Ground Equipment select_ppe->prep_work_area handle_chemical Handle Chemical: - Avoid Contact - Keep Containers Closed prep_work_area->handle_chemical spill_check Spill or Exposure? handle_chemical->spill_check no_spill Continue Work spill_check->no_spill No spill_protocol Follow Spill/Exposure Protocol spill_check->spill_protocol Yes end_work Work Complete no_spill->end_work spill_protocol->handle_chemical dispose_waste Dispose of Waste in Designated Container end_work->dispose_waste decontaminate Decontaminate Glassware & Surfaces dispose_waste->decontaminate end End decontaminate->end

Caption: PPE selection and handling workflow for Trimethyl-thiophen-2-ylmethyl-silane.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Decylthiophene.
  • BenchChem. (n.d.). Personal protective equipment for handling Anthra[2,3-b]thiophene.
  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Oxford University. (n.d.).
  • Daken Chem. (2024, December 14). Organosilane | Electronic Chemicals Supplier.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
  • Santa Cruz Biotechnology. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Google Patents. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.